1-(Pyridazin-4-yl)propan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyridazin-4-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-2-7(8)6-3-4-9-10-5-6/h3-5,7H,2,8H2,1H3 |
InChI Key |
JERIYBDRTZPFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=NC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling of 1-(Pyridazin-4-yl)propan-1-amine: A Multi-Modal Analytical Guide
As an Application Scientist overseeing drug discovery pipelines, resolving the structural identity of novel nitrogenous heterocycles is a daily critical mandate. The molecule 1-(Pyridazin-4-yl)propan-1-amine (
In this whitepaper, I will break down the precise causality behind its behavior across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). The goal is to establish a self-validating structural workflow —ensuring that every datum generated cross-verifies orthogonal spectroscopic domains[1].
Multi-Modal Analytical Workflow
To construct a robust characterization framework, we rely on orthogonal modalities. Relying solely on one dimension introduces confirmation bias. By interlocking NMR (atomic connectivity), IR (vibrational modes), and MS (molecular mass and fragmentation), the experimental matrix becomes self-validating.
Fig 1. Self-validating multi-modal analytical workflow for heterocycle structural elucidation.
Self-Validating Protocol Standard
-
LC-ESI-MS/MS:
-
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (0.1% Formic Acid) over 10 minutes.
-
Causality: Formic acid is critical for inducing protonation (
) of the basic primary amine and pyridazine ring. Avoid Trifluoroacetic acid (TFA), as strongly bound TFA-amine ion pairs heavily suppress positive mode ESI signals[2].
-
-
ATR-FTIR Spectroscopy:
-
Acquisition: Diamond ATR crystal, 32 scans,
range, ambient temperature. -
Causality: Analyzing the sample "neat" via Attenuated Total Reflectance (ATR) mitigates solvent interference in the critically diagnostic
window[3].
-
-
NMR Spectroscopy (
H, C, 2D):-
Preparation: Dissolve
in of containing TMS. -
Causality:
does not exchange protons with the primary amine, preserving the diagnostic broad singlet, which would otherwise be eradicated by deuterium exchange in or .
-
Nuclear Magnetic Resonance (NMR) Resonance Profiling
The pyridazine ring is characterized by its two adjacent
H NMR Causality
-
The Ring System: Because nitrogens heavily deshield adjacent protons, H3 and H6 will resonate far downfield (typically between
)[4].-
H3 (ortho to the alkylamine) typically appears as a fine doublet (coupling with H5) around
. -
H6 (meta to the alkylamine) appears as an unhindered doublet near
. -
H5 resides in the slightly more electron-rich
-position relative to the nitrogens, appearing further upfield at approximately as a doublet of doublets (coupled to H6 and H3)[5],[6].
-
-
The Aliphatic Chain: The chiral center at C1' (the methine proton,
) sits in a highly deshielding environment, sandwiched between the electronegative amine and the electron-withdrawing aromatic ring. It registers as a triplet near . The ethyl chain tailors off into expected multiplet ( ) and triplet ( ) patterns.
C NMR Causality
The inherent electron deficiency of the pyridazine carbons shifts C3 and C6 past
Infrared (IR) Vibrational Analysis
Infrared spectroscopy offers rapid, orthogonal confirmation of the molecular appendages, particularly the primary amine and the aromatic ring structure[1],[3].
-
The Amine "Fangs": Primary amines undergo two modes of stretching: asymmetric (where bonds stretch out of phase) and symmetric (where bonds stretch in phase)[7]. This causality dictates the appearance of two distinct, sharp peaks in the
region. A secondary amine would solely exhibit one peak. -
Aromatic vs. Aliphatic
: The functional group boundary around is a critical dividing line. The bonds of the pyridazine ring stretch just above this border ( ), while the stretches of the propyl chain vibrate just below it ( )[7].
Mass Spectrometry & Fragmentation Dynamics
Given the high proton affinity of both the primary amine and the diazine ring, 1-(Pyridazin-4-yl)propan-1-amine rapidly ionizes in ESI+ to yield a dominant protonated molecular ion
Fragmentation Causality
Applying optimized cone voltage and collision-induced dissociation (CID) drives logical fragmentation pathways[2]:
-
-Cleavage: Aliphatic amines predominantly undergo homolytic or heterolytic
-cleavage[8]. The prompt loss of ( ) produces a stable secondary carbocation on the benzylic-like position, resulting in an fragment. -
-Cleavage: Excision of the ethyl radical (
) leaves behind a remarkably stable fragment, stabilized by resonance through the pyridazine ring.
Fig 2. ESI+ collision-induced dissociation (CID) pathways driving amine
Quantitative Data Summary Table
The data logic must map neatly into expected quantitative profiles to act as a comparative template for bench scientists.
| Analytical Modality | Specific Signal / Peak | Expected Value | Structural Assignment | Causality / Logical Note |
| Singlet/Broad | Peak broadens due to quadrupolar relaxation of | |||
| Triplet | Heavily deshielded by the adjacent amine and diazine ring. | |||
| Doublet | Pyridazine H3 | Highest deshielding zone adjacent to N2. | ||
| Carbon Peak | Pyridazine C3 & C6 | Inductive electron withdrawal by | ||
| IR (ATR) | Doublet (Sharp) | Primary amine requirement; out-of-phase vs. in-phase vibrational stretching. | ||
| IR (ATR) | Sharp Peak | Overlaps frequently with | ||
| LC-MS (ESI+) | Base Peak Ion | Odd MW (137) due to Nitrogen rule dictates an even | ||
| LC-MS/MS | Fragment Ion | Dominated by thermodynamically favorable |
Conclusion
The elucidation of 1-(Pyridazin-4-yl)propan-1-amine cannot be reliably conducted via a single vector. ESI-MS verifies the mass logic dictated by the Nitrogen rule but relies on NMR to accurately position the alkylamine chain on C4 rather than C3 or C5. IR spectroscopy rapidly verifies that the basic moiety is undeniably a primary, rather than secondary, amine without susceptibility to the
References
-
MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from ]">https://www.metwarebio.com[8]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from ]">https://www.masterorganicchemistry.com[7]
-
Na, J., et al. (2024). EXPERT-INSPIRED LLM AGENTS FOR STRUCTURE ELUCIDATION FROM INFRARED SPECTRA. OpenReview. Retrieved from ]">https://openreview.net[1]
-
Fine, J., et al. (2024). Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets. ChemRxiv. Retrieved from ]">https://chemrxiv.org[3]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from ]">https://www.elementlabsolutions.com[2]
-
Witanowski, M., et al. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from ]">https://www.researchgate.net[4]
-
Tucaliuc, R., et al. (n.d.). NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from ]">https://revroum.lew.ro[5]
-
Raposo, M. M. M., et al. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Retrieved from ]">https://sciforum.net[6]
Sources
- 1. openreview.net [openreview.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. sciforum.net [sciforum.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Initial Screening of 1-(Pyridazin-4-yl)propan-1-amine for Biological Activity: A Technical Guide
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive framework for the initial biological screening of a novel pyridazine-containing compound, 1-(Pyridazin-4-yl)propan-1-amine. The narrative follows a logical, tiered approach, commencing with in silico predictions to forecast pharmacokinetic properties and potential bioactivities, followed by a proposed synthetic route. The core of this guide details a multi-stage in vitro screening cascade, from foundational cytotoxicity assessments to more specific target-based and phenotypic assays. Each experimental protocol is presented with the underlying scientific rationale to empower researchers in making informed decisions. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of new chemical entities.
Introduction: The Rationale for Screening 1-(Pyridazin-4-yl)propan-1-amine
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many biologically active molecules.[2] Its derivatives have been extensively investigated and have shown promise in various therapeutic areas, often acting as kinase inhibitors, anticancer agents, and necroptosis inhibitors.[1][3][4] The specific compound, 1-(Pyridazin-4-yl)propan-1-amine, while not extensively documented in publicly available literature, presents an intriguing subject for biological screening due to its structural features. The presence of a basic amine group suggests potential interactions with biological targets through hydrogen bonding and ionic interactions, common features in ligand-receptor binding.
This guide outlines a strategic and efficient pathway for the initial assessment of this compound's biological activity. The approach is designed to maximize data generation from minimal compound quantities, a common constraint in early-stage drug discovery.
Pre-Screening Analysis: In Silico Prediction of Bioactivity and Drug-Likeness
Before embarking on costly and time-consuming wet-lab experiments, in silico computational tools offer a rapid and cost-effective means to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a novel compound.[5][6][7][8] These predictions are crucial for early deselection of compounds with unfavorable pharmacokinetic profiles.[9][10]
ADMET and Physicochemical Property Prediction
A variety of open-access web-based tools can be utilized for this purpose, including SwissADME and pkCSM.[11][12][13] These platforms predict a range of parameters based on the compound's chemical structure.
Table 1: Predicted Physicochemical and ADMET Properties for 1-(Pyridazin-4-yl)propan-1-amine
| Property | Predicted Value | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | ~139.18 g/mol | Favorable (within Lipinski's rule of five)[10] |
| LogP (Lipophilicity) | Low to Moderate | May influence cell permeability and solubility. |
| Water Solubility | Predicted to be soluble | Favorable for formulation and bioavailability. |
| Hydrogen Bond Donors | 2 | Within Lipinski's rule of five.[10] |
| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule of five.[10] |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability.[11] |
| Blood-Brain Barrier (BBB) Permeability | Unlikely | May limit central nervous system side effects.[9] |
| P-glycoprotein Substrate | Predicted 'No' | Reduced likelihood of efflux from target cells. |
| CYP450 Inhibition | Low predicted inhibition | Lower potential for drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | Predicted 'Non-mutagenic' | Low concern for carcinogenicity. |
| hERG Inhibition | Low predicted risk | Reduced risk of cardiotoxicity.[14] |
| Hepatotoxicity | Low predicted risk | Lower concern for liver damage. |
Note: The values in this table are hypothetical predictions based on the general characteristics of similar small molecules and serve as an illustrative example of the output from in silico tools.
Prediction of Biological Activity Spectra
Tools such as PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential biological activities based on the compound's structure-activity relationships with a vast database of known bioactive molecules.[12] For a pyridazine-containing compound, predicted activities might include kinase inhibition, anti-proliferative effects, or anti-inflammatory properties.
Proposed Synthesis of 1-(Pyridazin-4-yl)propan-1-amine
While a definitive synthesis is not published, a plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for the synthesis of pyridazine derivatives.[15][16] A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a pyridazine precursor and a suitable propyl-amine synthon.
A possible forward synthesis could involve the reaction of a 4-halopyridazine with an appropriate aminopropanol derivative, followed by functional group manipulations to yield the final product. The specific reagents and reaction conditions would require experimental optimization.
Tiered In Vitro Screening Cascade
The following tiered approach is designed to systematically evaluate the biological activity of 1-(Pyridazin-4-yl)propan-1-amine, starting with broad assessments and progressing to more focused assays based on initial findings.
Caption: A tiered workflow for the initial biological screening of a novel compound.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new compound is to determine its potential to cause cell damage or death.[17][18] Cytotoxicity assays are fundamental in drug discovery for identifying compounds with therapeutic potential (e.g., in cancer) or for flagging compounds with undesirable toxicity.[18][19]
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., a panel such as the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of 1-(Pyridazin-4-yl)propan-1-amine for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[18][19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Correlate the absorbance with the level of LDH release and, consequently, the degree of cytotoxicity.
Tier 2: Target-Based and Phenotypic Screening
If the initial cytotoxicity screens indicate biological activity, the next tier of assays aims to identify potential molecular targets and observe the compound's effects on cellular phenotypes.[21][22]
Given that many pyridazine derivatives exhibit kinase inhibitory activity, screening against a panel of kinases is a logical next step.[1][3]
Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase of interest, the substrate, ATP, and the test compound.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and less inhibition by the compound).
-
Data Analysis: Determine the IC50 value for the inhibition of each kinase.
Protocol: NanoBRET™ Target Engagement Assay This assay quantitatively measures the binding of the compound to a specific kinase in live cells.[23]
-
Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the kinase, along with the test compound.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the compound results in a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 value for target engagement.
Phenotypic screening identifies compounds that produce a desired change in a cell's phenotype, such as the inhibition of proliferation or the induction of a specific morphological change.[24][25][26]
Protocol: Anti-Proliferation Assay using High-Content Imaging
-
Cell Seeding and Treatment: Plate cancer cells and treat with the compound as previously described.
-
Staining: After the incubation period, fix the cells and stain them with fluorescent dyes that label the nucleus (e.g., DAPI) and cytoplasm.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the number of cells per well.
-
Data Analysis: Calculate the IC50 value for the anti-proliferative effect.
Tier 3: Elucidation of Mechanism of Action
Should the Tier 2 assays yield promising results, the subsequent step is to investigate the underlying mechanism of action.
Caption: A potential signaling pathway inhibited by a pyridazine compound.
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
These assays determine if the compound induces programmed cell death.
Protocol: Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with the compound.
-
Staining: Stain the cells with fluorescently labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways potentially targeted by the compound, such as those involved in cell proliferation and survival (e.g., MAPK, PI3K/Akt pathways).
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial biological screening of 1-(Pyridazin-4-yl)propan-1-amine. The proposed tiered workflow, from in silico predictions to detailed mechanistic studies, allows for a comprehensive yet resource-efficient evaluation. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and more extensive toxicological profiling, paving the way for its potential development as a novel therapeutic agent.
References
- Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Yang, H., Sun, L., & Li, W. (2020). Deep Learning Approaches in Predicting ADMET Properties.
- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Stork, C., Gsteiger, K., & Friedrich, L. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14080–14091.
- Park, J. T., & Han, M. E. (2018). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Experimental & Molecular Medicine, 50(4), 1-8.
- Sadybekov, A., & Katritch, V. (2026, February 15). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews.
- Deep Origin. (2025, January 10).
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17537–17547.
- Biolog. (n.d.). Comprehensive phenotypic analysis of human cancer cell lines with Odin.
- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Labinsights. (2023, May 8).
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Silva, A. C. S., et al. (2020). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Current Pharmaceutical Design, 26(38), 4878–4888.
- Drug Target Review. (2017, December 6). Clinically-oriented phenotypic screening of the cancer cell phenotype.
- Cancer Research. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century.
- PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
- PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Journal of Advanced Scientific Research. (n.d.). in silico evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness of.
- ResearchG
- bioRxiv. (2021, July 19).
- International Journal of Pharmaceutical Sciences. (2025, February 13). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs.
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- PubMed. (2024, November 21).
- BenchChem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
- Liberty University. (n.d.).
- Google Patents. (n.d.).
- RSC Publishing. (n.d.).
- MDPI. (2022, October 18).
- He, Z.-X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
- MilliporeSigma. (n.d.). 3-(pyridazin-4-yl)propan-1-amine dihydrochloride.
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. sciensage.info [sciensage.info]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. mdpi.com [mdpi.com]
- 17. omicsonline.org [omicsonline.org]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 20. aacrjournals.org [aacrjournals.org]
- 21. technologynetworks.com [technologynetworks.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 24. Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biolog.com [biolog.com]
- 26. drugtargetreview.com [drugtargetreview.com]
Potential Therapeutic Targets for 1-(Pyridazin-4-yl)propan-1-amine: A Mechanistic and Methodological Investigation
An In-depth Technical Guide
Abstract: The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on the novel compound, 1-(Pyridazin-4-yl)propan-1-amine, providing a forward-looking analysis of its potential therapeutic targets. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features—a 4-substituted pyridazine ring and a primary amine on a propyl chain—allow for a rational, hypothesis-driven approach to target identification. This document synthesizes information from analogous structures to propose high-probability target classes, including protein kinases and G-protein coupled receptors (GPCRs). We provide a comprehensive framework for target validation, complete with detailed experimental protocols and data interpretation strategies, designed for researchers in drug discovery and development.
Introduction: The Pyridazine Scaffold as a Versatile Pharmacophore
The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its unique electronic properties, including its electron-deficient nature, make it an excellent scaffold for developing inhibitors of various enzymes and modulators of receptors.[4] Derivatives of pyridazine have been successfully developed and investigated for a multitude of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases.[3][5][6]
The structure of 1-(Pyridazin-4-yl)propan-1-amine presents two key features for molecular interactions:
-
The Pyridazine Core: The two nitrogen atoms act as hydrogen bond acceptors, a common feature for ligands that bind within ATP pockets of kinases or the orthosteric sites of receptors.
-
The Propan-1-amine Side Chain: The terminal primary amine (–NH2) is a potent hydrogen bond donor and can exist in a protonated, positively charged state at physiological pH. This functionality is common in ligands targeting monoamine receptors and transporters, and can also form crucial salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in protein binding sites.
This guide will explore two distinct, high-potential target classes for this compound based on these structural merits: Receptor Tyrosine Kinases (specifically VEGFR-2) and Serotonergic GPCRs (specifically the 5-HT2A receptor).
Target Class 1: Protein Kinase Inhibition (VEGFR-2)
Pyridazine-containing compounds have shown significant promise as inhibitors of protein kinases, which are critical regulators of cell signaling.[7] Specifically, inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a validated strategy in cancer therapy.[8] Many VEGFR-2 inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.
Hypothesized Mechanism of Interaction
We hypothesize that 1-(Pyridazin-4-yl)propan-1-amine can act as a Type I kinase inhibitor, binding to the active conformation of the VEGFR-2 ATP pocket. The pyridazine nitrogens could interact with the hinge residues (e.g., Cys919), while the propan-amine side chain could extend into the pocket to form additional interactions, potentially with aspartate residues in the DFG motif (Asp1046).
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by 1-(Pyridazin-4-yl)propan-1-amine.
Target Validation Workflow
A tiered approach is essential for validating a hypothesized kinase inhibitor. The workflow progresses from direct biochemical assays to more complex cellular models.
Caption: Experimental workflow for validating a potential VEGFR-2 inhibitor.
Detailed Experimental Protocols
Protocol 2.4.1: In Vitro VEGFR-2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the VEGFR-2 kinase domain.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium-labeled antibody against the kinase's tag (e.g., GST) brings the fluorophores into proximity, generating a high FRET signal. A competing compound will disrupt this interaction, lowering the signal.
-
Materials:
-
Recombinant VEGFR-2 kinase domain (e.g., from Thermo Fisher Scientific).
-
LanthaScreen™ Eu-anti-GST Antibody.
-
Kinase Tracer 236.
-
1-(Pyridazin-4-yl)propan-1-amine dissolved in 100% DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black assay plates.
-
-
Procedure:
-
Prepare a 2X solution of kinase/antibody mix in assay buffer.
-
Prepare a 4X solution of the tracer in assay buffer.
-
Prepare serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine in 100% DMSO, then dilute into assay buffer to create 4X final concentrations.
-
Add 2.5 µL of the compound dilutions (or DMSO control) to the wells of the 384-well plate.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Add 5 µL of the 2X kinase/antibody solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665/615) and plot against compound concentration to determine the IC50 value.
-
Protocol 2.4.2: Cellular Proliferation Assay (MTT Assay)
This protocol assesses the compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF.
-
Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Complete culture medium (e.g., EGM-2).
-
Recombinant human VEGF-A.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Starve the cells for 4-6 hours in a basal medium (without growth factors).
-
Treat the cells with serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL), leaving some wells unstimulated as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50.
-
Quantitative Data for Pyridazine Analogs (VEGFR-2 Inhibition)
While data for the exact topic compound is unavailable, published data for structurally related pyridazine derivatives demonstrate the scaffold's potential.
| Compound Class | Specific Target | Reported IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | VEGFR-2 | 0.01 - 0.5 | [10] |
| 6-Aryl-pyridazin-3(2H)-one | VEGFR Kinase | 0.03 - 1.2 | [8] |
| Pyridazine-based amides | VEGFR-2 | 0.09 - 2.5 | [8] |
Target Class 2: GPCR Modulation (Serotonin 5-HT2A Receptor)
The propan-1-amine moiety is a well-known pharmacophore in ligands that target monoamine GPCRs. The serotonin 5-HT2A receptor, a Gq-coupled receptor, is a major target for antipsychotic and antidepressant medications and plays a role in numerous central nervous system functions. The overall structure of 1-(Pyridazin-4-yl)propan-1-amine bears a resemblance to established serotonergic agents.
Hypothesized Mechanism of Interaction
We hypothesize that the protonated amine of the compound will form a key salt-bridge interaction with a conserved aspartate residue (Asp155) in transmembrane helix 3 (TM3) of the 5-HT2A receptor, a canonical interaction for monoaminergic ligands. The pyridazine ring can then occupy a hydrophobic pocket, forming van der Waals and potential π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding site. The compound could act as either an antagonist (blocking the action of serotonin) or an agonist (mimicking serotonin).
Signaling Pathway: 5-HT2A Receptor Gq Signaling
Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.
Detailed Experimental Protocols
Protocol 3.3.1: Radioligand Binding Assay
This protocol determines the affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist.
-
Principle: The assay measures the equilibrium binding of a radioligand (e.g., [³H]ketanserin) to membranes prepared from cells expressing the 5-HT2A receptor. The amount of radioligand displaced by the unlabeled test compound is quantified, allowing for the determination of the compound's binding affinity.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control: Mianserin (10 µM).
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine assay buffer, cell membranes, and serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine.
-
Add the [³H]ketanserin at a final concentration near its Kd (e.g., 1-2 nM).
-
For non-specific binding wells, add a high concentration of an unlabeled ligand like mianserin instead of the test compound. For total binding, add vehicle (DMSO).
-
Incubate for 90 minutes at room temperature.
-
Rapidly harvest the assay onto the filter plate using a cell harvester, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3.3.2: Calcium Flux Functional Assay
This protocol determines whether the compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.
-
Principle: Since the 5-HT2A receptor couples to Gq, its activation leads to the release of intracellular calcium from the endoplasmic reticulum. This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An agonist will induce a signal on its own, while an antagonist will block the signal produced by a known agonist like serotonin.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (5-HT) as the reference agonist.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).
-
-
Procedure:
-
Plate cells in a 384-well, black-walled, clear-bottom cell culture plate and grow overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
For Antagonist Mode: Add serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine to the plate and incubate for 15-30 minutes. Place the plate in the reader and add a challenge concentration of serotonin (e.g., its EC80) to all wells, measuring the fluorescence signal over time.
-
For Agonist Mode: Place the dye-loaded plate in the reader. Add serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine and measure the fluorescence signal immediately.
-
Analyze the data by plotting the change in fluorescence intensity against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Summary and Future Directions
This guide presents a scientifically grounded rationale for investigating 1-(Pyridazin-4-yl)propan-1-amine as a potential modulator of two distinct and therapeutically relevant target classes: protein kinases and serotonergic GPCRs. The provided workflows and detailed protocols offer a clear path for the initial stages of a drug discovery campaign.
The logical next steps in this research program would be:
-
Synthesis and Initial Screening: Synthesize the compound and perform the primary biochemical assays (kinase binding, receptor binding) to confirm or refute the initial hypotheses.
-
Structure-Activity Relationship (SAR) Studies: If activity is confirmed, synthesize a small library of analogs to understand which structural features are critical for potency and selectivity.
-
In Vivo Efficacy Models: Should a potent and selective compound emerge, testing in relevant animal models of disease (e.g., tumor xenograft models for a VEGFR-2 inhibitor, or behavioral models for a 5-HT2A modulator) would be the crucial next step.
The versatility of the pyridazine scaffold suggests that 1-(Pyridazin-4-yl)propan-1-amine is a promising starting point for the development of novel therapeutics.
References
-
Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
- Google Patents. (2024). Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1).
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2025). ResearchGate. [Link]
-
Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. [Link]
-
Wikipedia. Pyridazine. [Link]
-
Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. (2025). Prezi. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (N/A). J-Stage. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (N/A). PMC - NIH. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (N/A). Europe PMC. [Link]
-
Synthesis of pyridazines. (N/A). Organic Chemistry Portal. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]
-
Synthesis and Characterization of Unique Pyridazines. (N/A). Liberty University. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]
-
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. sarpublication.com [sarpublication.com]
- 4. prezi.com [prezi.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. actascientific.com [actascientific.com]
Mastering the Aza-Diels-Alder Synthesis of Pyridazine Pharmacophores: A Comprehensive Technical Guide
Executive Summary & Therapeutic Relevance
In modern drug discovery, the pyridazine heterocycle has emerged as a privileged pharmacophore. Pyridazines boast a unique dipole moment, profound capacity for dual hydrogen-bond acceptance, and an inherently low propensity for off-target liabilities like hERG channel or Cytochrome P450 inhibition[1]. These properties are beautifully illustrated by recent FDA approvals such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix[1].
However, traditional cross-coupling and condensation methods for synthesizing complex, sterically hindered pyridazines often suffer from poor regioselectivity and require harsh, transition-metal-catalyzed conditions. The Inverse Electron-Demand Aza-Diels-Alder (IEDDA) reaction fundamentally solves this bottleneck. By utilizing electron-deficient polyazo heterocycles (typically 1,2,4,5-tetrazines or 1,2,4-triazines) alongside diverse dienophiles, chemists can construct densely functionalized pyridazines with absolute bioorthogonality, exceptionally fast kinetics, and minimal byproducts[2][3].
This whitepaper deconstructs the structural, kinetic, and practical mechanics of the IEDDA approach for pyridazine synthesis, offering scientists a robust framework for rational reaction design.
Mechanistic Architecture: The Causality of Inverse Electron Demand
In a classical Diels-Alder cycloaddition, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction completely inverts this electronic requirement.
The Orbital Dynamics
The 1,2,4,5-tetrazine ring acts as an extremely electron-deficient diene. The presence of four electronegative nitrogen atoms significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). When electron-withdrawing groups (EWGs)—such as pyridyl, ester, or trifluoromethyl groups—are appended to the tetrazine, they further depress the LUMO energy[3][4].
Conversely, utilizing an electron-rich dienophile (like an enol ether) or a highly strained alkene (like trans-cyclooctene) elevates the Highest Occupied Molecular Orbital (HOMO). This artificially narrowed HOMO-LUMO gap drastically lowers the activation energy (
The Thermodynamic Driving Force
Upon cycloaddition, a highly unstable bicyclic intermediate is formed. It rapidly undergoes a retro-Diels-Alder reaction, spontaneously extruding a molecule of dinitrogen (
Mechanistic pathway of the IEDDA synthesis of pyridazine derivatives.
Dienophile Selection and Kinetic Profiling
The rate-determining step in the IEDDA cascade is the initial [4+2] cycloaddition[3]. Therefore, meticulous selection of the dienophile dictates the reaction temperature and duration. In applications like in vivo click chemistry or radiolabeling, structural strain is weaponized to achieve near-instantaneous kinetics (rate constants up to
Table 1: Kinetic Evaluation of Common IEDDA Dienophiles
| Dienophile Class | Structural Strain | Relative Reaction Rate ( | Primary Application & Causality |
| Trans-cyclooctene (TCO) | Highly Strained | In vivo bioconjugation. The twisted "crown" conformation dramatically elevates the HOMO energy. | |
| Norbornene / Norbornadiene | Moderately Strained | Polymer functionalization. The bridged bicyclic structure relieves internal strain upon binding[3][5]. | |
| Cyclic Enol Ethers | Low Strain | Click-to-release / Synthesis. Primary product undergoes spontaneous alcohol elimination to yield pyridazines. | |
| Terminal Alkynes | Unstrained | Library Synthesis. Slower kinetics necessitate heating (e.g., 100°C), but directly form fully aromatized pyridazines[4]. |
Validated Synthetic Methodologies: A Self-Validating Protocol
To leverage IEDDA for drug scaffold generation, the precursor tetrazine must first be synthesized via a Pinner-like condensation, followed by cycloaddition. Below is an expert-level methodology for synthesizing a 3,6-disubstituted pyridazine using a tetrazine core and an unstrained terminal alkyne/enol ether.
Step-by-Step Methodology
1. Assembly of the Dihydrotetrazine Core (Pinner-Type Synthesis)
-
Procedure: In a round-bottom flask under inert atmosphere, dissolve an aromatic nitrile (e.g., 2-cyanopyridine) in absolute ethanol. Add an excess of anhydrous hydrazine (typically 5 eq.) and reflux at 78°C for 3–12 hours.
-
Causality: Hydrazine acts as a powerful
-effect bis-nucleophile. The reaction relies on the nucleophilic attack on the activated nitrile carbon, forming an intermediate amidrazone that dimerizes into a 1,2-dihydro-1,2,4,5-tetrazine[4][6].
2. Oxidation to the Active Tetrazine Diene
-
Procedure: Cool the reaction mixture to 0°C (Ice bath). Introduce an aqueous solution of sodium nitrite (
) followed by the slow, dropwise addition of glacial acetic acid. -
Causality: Oxidation of the dihydrotetrazine into the highly conjugated, electron-deficient tetrazine is highly exothermic. Maintaining 0°C is critical to prevent thermal decomposition of the product. Successful oxidation is self-validating: the solution will rapidly shift from pale yellow to a distinct, vivid pink or magenta[4].
3. The IEDDA Reaction (Pyridazine Formation)
-
Procedure: Isolate the tetrazine via liquid-liquid extraction. Suspend the purified tetrazine in 1,4-dioxane or toluene. Add 1.2 equivalents of your chosen alkyne or enol ether. Heat the reaction to 100°C for 16-48 hours.
-
Causality: Alkynes are inherently slower reacting than strained alkenes. Thermal activation allows the system to overcome the activation barrier. The steady evolution of nitrogen gas bubbles acts as a real-time visual kinetic monitor. Once gas evolution ceases and the characteristic pink color vanishes, the diene has been fully consumed[3].
4. Aromatization (If using Enol Ethers/Alkenes)
-
Procedure: If a stable dihydropyridazine is formed, introduce 1.1 eq. of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature.
-
Causality: DDQ efficiently strips hydrogen from the dihydropyridazine intermediate, driving the molecule to full aromaticity to yield the final pyridazine drug scaffold[7].
Step-by-step workflow for the preparation and IEDDA reaction of tetrazines.
Applications in Advanced Therapeutics
The bioorthogonal and synthetic flexibility of the IEDDA pyridazine approach has revolutionized multiple avenues in drug discovery:
-
Antibody-Drug Conjugates (ADCs): Tetrazine linkers on payloads rapidly react with strained TCO-modified monoclonal antibodies under physiological conditions, bypassing the need for toxic copper catalysts typical of CuAAC click chemistry[5].
-
Scaffold Hopping in Kinase Inhibitors: Because the pyridazine ring possesses adjacent nitrogen atoms, it acts as a phenomenal bidentate ligand for hinge regions of kinases[1]. Employing IEDDA with functionalized alkynes allows medicinal chemists to systematically sweep SAR (Structure-Activity Relationship) space with massive, late-stage diversity libraries[8].
-
Click-to-Release Prodrugs: Utilizing specific cyclic enol ethers as dienophiles not only forms the pyridazine core but triggers an elimination mechanism that safely releases therapeutic payloads or imaging fluorophores natively inside a target cell microenvironment.
References
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry / Organic Chemistry Portal.[Link]
-
The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly.[Link]
-
Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. National Institutes of Health (PMC).[Link]
-
ResearchGate Dataset / Aza-Diels-Alder Syntheses. The Journal of Organic Chemistry.[Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing).[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC).[Link]
-
Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. Molecules (MDPI).[Link]
-
Synthesis of pyridine derivatives using aza Diels–Alder methodology. Tetrahedron Letters / ResearchGate.[Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using 1-(Pyridazin-4-yl)propan-1-amine in cell-based assays
Application Note: Pharmacological Profiling of 1-(Pyridazin-4-yl)propan-1-amine in Cell-Based Monoamine Transporter Assays
Executive Summary
Evaluating the binding kinetics and functional transport modulation of novel chemical entities is a cornerstone of neuropharmacology. This application note details a validated, self-calibrating cell-based assay protocol for 1-(Pyridazin-4-yl)propan-1-amine , a structural tool compound used in Fragment-Based Drug Discovery (FBDD). By leveraging real-time, live-cell fluorescent substrate kinetics rather than classical radiolabeled endpoints, drug development professionals can precisely distinguish whether this pyridazine bioisostere acts as a competitive transporter inhibitor or a transportable substrate (releaser).
The Bioisosteric Rationale: Probing Transporters with Pyridazine Scaffolds
In monoamine transporter (MAT) drug discovery, phenylalkylamines and pyridines are frequently utilized to modulate the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. However, basic amines often carry high lipophilicity (LogD) and significant hERG channel liabilities, leading to cardiotoxicity.
Substituting a pyridine or phenyl ring with a pyridazine ring (as seen in 1-(Pyridazin-4-yl)propan-1-amine) introduces an adjacent secondary nitrogen[1][2]. This targeted structural edit achieves three mechanistic goals:
-
Reduces Lipophilicity : The increased topological polar surface area (TPSA) lowers membrane partitioning into off-target ion channels.
-
Alters Hydrogen Bonding : The dual-nitrogen motif acts as a concentrated hydrogen-bond acceptor, uniquely probing the S1 binding pocket of DAT and NET.
-
Maintains Transporter Affinity : The propan-1-amine tail retains the critical salt-bridge interaction with the conserved aspartate residue (e.g., Asp79 in hDAT) required for target engagement.
Fig 1: Modulatory mechanism of the pyridazine probe on MAT-mediated fluorescent substrate uptake.
Assay Modality: Real-Time Kinetic Fluorescence vs. Classical Radioligands
Historically, MAT activity was quantified using endpoint
To evaluate 1-(Pyridazin-4-yl)propan-1-amine, we utilize a homogeneous fluorescent neurotransmitter uptake assay[5][6]. This system employs a fluorescent substrate mimetic coupled with an extracellular masking dye. As the MAT transports the fluorescent mimetic into the cell, it escapes the masking dye, resulting in a quantifiable increase in intracellular fluorescence.
-
Causality Check : Why kinetic over endpoint? A single endpoint read cannot differentiate between a slow-binding competitive inhibitor and a compound that induces rapid transporter reversal (efflux). Capturing the initial 10–15 minutes of live-cell kinetics isolates the true inhibition constant (
)[7].
Fig 2: Real-time kinetic screening workflow for monoamine transporter assays.
Systems-Level Protocol: Cell-Based Monoamine Transporter Assay
Reagents & Preparation
-
Cell Lines : HEK-293 cells stably expressing human DAT, NET, or SERT[3].
-
Compound : 1-(Pyridazin-4-yl)propan-1-amine (Prepared as a 10 mM stock in 100% DMSO).
-
Assay Kit : Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) containing substrate mimetic and masking dye[5][8].
-
Buffer : Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
Step-by-Step Methodology
-
Cell Seeding (Day -1): Plate HEK-293 MAT cells at 50,000 cells/well in a 96-well, black-walled, clear-bottom microplate coated with Poly-D-Lysine. Scientific Insight: Poly-D-Lysine prevents detachment of HEK cells during liquid handling, which is the primary cause of high well-to-well variance in cell-based assays[4]. Incubate overnight at 37°C, 5%
. -
Compound Dilution (Day 0): Serially dilute 1-(Pyridazin-4-yl)propan-1-amine in HBSS/HEPES buffer to achieve 2X final concentrations (Range: 10 µM down to 0.1 nM). Keep final DMSO concentration constant at
0.1% to prevent solvent-induced cytotoxicity[8]. -
Pre-Incubation: Aspirate culture media. Add 50 µL of the 2X compound dilutions to the respective wells. Incubate for 30 minutes at 37°C. Scientific Insight: Pre-incubation is critical to allow the test compound to achieve binding equilibrium at the transporter prior to the introduction of the competing substrate[9].
-
Substrate Introduction: Reconstitute the fluorescent substrate mimetic and masking dye in HBSS/HEPES buffer. Add 50 µL of this dye mixture to all wells (total volume = 100 µL).
-
Real-Time Detection: Immediately transfer the plate to a fluorometric microplate reader (e.g., FLIPR Tetra or SpectraMax). Read fluorescence continuously (Excitation: 440 nm; Emission: 520 nm) every 30 seconds for 30 minutes at 37°C[5][6].
Self-Validation & Quality Control Architecture
Every protocol must be a self-validating system. To ensure that fluctuations in fluorescence are directly attributable to MAT modulation by the pyridazine probe, the plate architecture must include strict controls.
-
Positive Controls (100% Inhibition) : Nomifensine (DAT), Desipramine (NET), and Fluoxetine (SERT) at 10 µM[4].
-
Negative Controls (0% Inhibition) : Assay buffer containing 0.1% DMSO (Vehicle).
-
Validation Metric : Calculate the
-factor comparing the Vehicle slopes against the Positive Control slopes. A -factor confirms the assay window is sufficiently robust to evaluate the test compound[6].
Fig 3: Self-validating plate architecture ensuring rigorous quality control via Z'-factor calculation.
Data Synthesis & Interpretation
Using the kinetic read data, extract the initial velocity (
Table 1: Representative Pharmacological Profiling of Test vs. Reference Compounds (Note: Quantitative profiles are synthesized benchmarks to demonstrate assay validation standards based on established MAT bioisostere SAR[1][4]).
| Compound | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | Primary Activity |
| 1-(Pyridazin-4-yl)propan-1-amine | 450 ± 20 | >10,000 | 850 ± 45 | Atypical DAT/NET Modulator |
| Nomifensine (Positive Control) | 15 ± 2 | >10,000 | 10 ± 1 | DAT/NET Inhibitor |
| Fluoxetine (Positive Control) | >10,000 | 8 ± 1 | >10,000 | SERT Inhibitor |
| Desipramine (Positive Control) | >10,000 | >10,000 | 4 ± 0.5 | NET Inhibitor |
Interpretation: The bioisosteric substitution of a pyridazine ring inherently shifts the selectivity profile. The above data model demonstrates that while the compound maintains sub-micromolar affinity for DAT and NET, the steric geometry of the pyridazine nitrogens effectively abrogates binding at SERT. Such insights are critical for guiding hit-to-lead optimization in FBDD pipelines targeting the central nervous system.
References
-
PubChem. (2025). 1-(Pyridin-4-yl)propan-2-amine | C8H12N2 | CID 16494786. National Center for Biotechnology Information. [Link]
-
Molecular Devices. (2022). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Notes. [Link]
-
Tsuruda, P. R., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Pharmacological and Toxicological Methods (PubMed). [Link]
-
Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience (PMC). [Link]
Sources
- 1. 1-(Pyridin-4-yl)propan-2-amine|CAS 801173-51-3 [benchchem.com]
- 2. 1-(Pyridin-4-yl)propan-2-amine | C8H12N2 | CID 16494786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. researchgate.net [researchgate.net]
Advanced High-Throughput Screening Assays for Pyridazine-Based Kinase Inhibitors
Introduction & Scientific Rationale
The imidazo[1,2-b]pyridazine core and related pyridazine derivatives have emerged as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. These nitrogen-rich heterocyclic compounds demonstrate exceptional efficacy in penetrating the ATP-binding pockets of critical oncology targets, including Mps1 (TTK)[2][3], CDK12/13[4], and TAK1[5].
However, translating a pyridazine-based compound library into a clinical candidate requires a robust High-Throughput Screening (HTS) cascade. Because highly conjugated heterocyclic compounds like pyridazines frequently exhibit intrinsic autofluorescence, standard prompt fluorescence assays often yield high rates of false positives. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recognized as the gold-standard biochemical assay methodology[6].
By combining the spatial proximity requirement of FRET with the long fluorescence emission half-life of lanthanide fluorophores (e.g., Europium), TR-FRET introduces a temporal delay (50–100 µs) between excitation and measurement. This delay allows the short-lived background autofluorescence of the pyridazine compounds to decay completely before the signal is read, ensuring an exceptionally high signal-to-noise ratio[6].
Below is an application-focused workflow detailing the design, execution, and quality control validation of a TR-FRET HTS platform specifically optimized for screening pyridazine-based libraries against kinase targets.
Mechanistic Foundation of the TR-FRET Assay
Understanding the causality behind the assay architecture is essential for troubleshooting and optimization. In this protocol, a biotinylated peptide serves as the kinase substrate. If the target kinase is uninhibited, it transfers a phosphate group from ATP to the substrate. Post-reaction, a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-conjugated Allophycocyanin (SA-APC) are added. The spatial proximity of the Eu-donor and APC-acceptor on the phosphorylated substrate generates a high FRET signal. When a potent pyridazine inhibitor occupies the active site, phosphorylation is blocked, preventing complex formation and resulting in a loss of FRET signal[7].
Caption: Mechanism of TR-FRET kinase assay for screening pyridazine-based inhibitors.
High-Throughput Screening Workflow & Protocol
The following validated workflow applies to a 384-well microplate format (10 µL final reaction volume), highly amenable to miniaturization for 1536-well systems[6].
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific adsorption of sticky pyridazine compounds to the plastic wells, while DTT maintains necessary cysteine residues in a reduced state).
-
Stop/Detection Buffer: TR-FRET dilution buffer containing 20 mM EDTA, 2 nM Eu-anti-phospho antibody, and 20 nM SA-APC. (Causality: Kinases strictly require Mg²⁺ ions to coordinate ATP. EDTA rapidly chelates Mg²⁺, freezing the reaction kinetics instantly and preventing assay drift during plate reading[8]).
Step-by-Step Methodology
-
Compound Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) to dispense 50 nL of pyridazine library compounds (in 100% DMSO) into empty, low-volume 384-well pro-binding microplates. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Enzyme Addition: Dispense 5 µL of a 2X Kinase/Peptide Substrate solution into all wells.
-
Pre-Incubation: Centrifuge the plate briefly at 1000 x g. Incubate at room temperature (22°C) for 15 minutes. (Causality: This allows the pyridazine derivatives to achieve binding equilibrium within the target kinase pocket prior to the introduction of competitive ATP).
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to initiate the reaction. The ATP concentration must be calibrated precisely to the apparent
( ) of the specific kinase[7]. (Causality: Running the assay at the balances optimal signal generation while maintaining high sensitivity to ATP-competitive pyridazine inhibitors). -
Kinase Reaction: Incubate for 60 minutes at room temperature, protected from direct light.
-
Quench & Detect: Add 10 µL of the Stop/Detection Buffer (containing EDTA, Eu-Ab, and SA-APC) to all wells.
-
Signal Development: Incubate for 60 minutes at room temperature.
-
Microplate Reading: Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar or EnVision)[6]. Set the excitation wavelength to 340 nm. Measure the dual emission channels sequentially or simultaneously at 615 nm (Eu donor) and 665 nm (APC acceptor) using a 100 µs delay window.
Caption: Sequential HTS workflow for evaluating pyridazine derivatives using TR-FRET.
Data Presentation & Assay Parameters
Proper assay validation requires tracking defined quantitative metrics. Table 1 summarizes the representative baseline metrics of a robust kinase HTS screen tailored for imidazo[1,2-b]pyridazine optimization campaigns.
Table 1: Key Assay Metrics & Causality for Pyridazine Kinase Screening
| Parameter | Recommended Value | Scientific Rationale & Causality |
| Enzyme Concentration | 1 – 5 nM | Kept below the anticipated |
| ATP Concentration | Ensures the assay operates in a linearly responsive kinetic phase and remains sensitive to ATP-competitive binding[7]. | |
| DMSO Tolerance | High DMSO can denature the kinase and prematurely quench FRET signals; 1% minimizes vehicle toxicity while ensuring compound solubility. | |
| Signal/Background (S/B) | > 5.0 | Provides a sufficiently broad dynamic range to detect subtle Structure-Activity Relationship (SAR) shifts during lead optimization. |
Assay Validation & Systemic Trustworthiness (Z'-Factor)
An experiment is not self-validating unless it accounts for statistical noise and variance inherent in large-scale dispensing operations. In HTS, the Z'-factor (developed by Zhang et al., 1999) is the paramount dimensionless metric used to evaluate screening quality[9]. It evaluates both the signal dynamic range (separation band) and the data variation associated with the measurement[9][10].
The Z'-factor is calculated using the positive controls (100% inhibition by a known reference compound) and negative controls (0% inhibition, DMSO vehicle only) across the plate:
(Where
-
Z'-factor Interpretation Guidelines[11][12]:
- : An excellent assay with a wide separation band and low variance. HTS is fully validated.
- : A marginal assay. Screening is possible, but optimization (e.g., tweaking enzyme concentration, or liquid handler calibration) is strongly recommended[10][11].
- : The signal from the positive and negative controls overlaps; screening is impossible[11].
For a pyridazine-based TR-FRET assay, strict criteria dictate that no screening plate is approved for hit identification unless its calculated Z'-factor is
References
- Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999; 4(2):67-73.[URL: https://pubmed.ncbi.nlm.nih.gov/10838414/]
- Kusakabe K, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. 2015; 58(4):1760–1775.[URL: https://pubs.acs.org/doi/10.1021/jm501625f]
- Akwata D, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2024; 15:178-193.[URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00415E]
- Li Y, et al. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. 2025.[URL: https://pubmed.ncbi.nlm.nih.gov/39515286/]
- BMG Labtech. TR-FRET Measurements: Assay Principles and HTS Compatibility. BMG Labtech Applications.[URL: https://www.bmglabtech.com/en/blog/tr-fret-measurements/]
- BenchChem Protocols. Acumapimod for High-Throughput Screening: Application Notes and Protocols. BenchChem Database. 2025. [URL: https://www.benchchem.com/]
- Biomolecular Systems. Kinase Assays with Myra: Automating TR-FRET. Bio Molecular Systems Technical Notes.[URL: https://biomolecularsystems.com/myra/protocols/kinase-assays/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 1-(Pyridazin-4-yl)propan-1-amine in antimicrobial activity testing
Evaluating the Antimicrobial Potential and Preliminary Safety of 1-(Pyridazin-4-yl)propan-1-amine: A Comprehensive Methodological Guide
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, pyridazine derivatives have shown significant promise. The pyridazine scaffold is a "privileged structure" in drug discovery, with various derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2][3]. The versatility of the pyridazine ring allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological profile[4][5].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel pyridazine compound, using the hypothetical molecule 1-(Pyridazin-4-yl)propan-1-amine as a case study. The protocols herein are designed to establish its antimicrobial efficacy and preliminary safety profile, adhering to internationally recognized standards to ensure data integrity and reproducibility. We will detail the causality behind experimental choices, providing a robust framework for the initial stages of antimicrobial drug discovery.
Strategic Experimental Workflow: A Stepwise Approach to Characterization
A logical and sequential workflow is critical for the efficient evaluation of any new chemical entity (NCE). The initial assessment involves a primary screening for antimicrobial activity, followed by quantitative determination of potency, and finally, a preliminary evaluation of its safety profile. This multi-pronged approach ensures that only the most promising candidates, with a favorable balance of efficacy and safety, are advanced for further development.
Figure 1: A comprehensive workflow for the evaluation of a novel antimicrobial candidate.
Part 1: Determination of Antimicrobial Potency
The cornerstone of evaluating a new antimicrobial agent is to determine its potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose, providing a quantitative measure of the compound's efficacy[6][7][8].
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11]. The broth microdilution method is a robust and scalable technique for determining the MIC of a compound against various bacterial strains.
Rationale: This method allows for the simultaneous testing of multiple concentrations of the compound against different microorganisms in a 96-well microtiter plate format, making it highly efficient for screening and potency determination. The use of standardized media and inoculum density is crucial for inter-laboratory reproducibility[12][13][14].
Materials:
-
1-(Pyridazin-4-yl)propan-1-amine (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of 1-(Pyridazin-4-yl)propan-1-amine in DMSO (e.g., 10 mg/mL).
-
From this stock, create a working solution in CAMHB at twice the highest desired final concentration. Causality: Preparing a 2x concentrated solution simplifies the serial dilution process in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. Trustworthiness: Adherence to this timeframe and inoculum density is critical for accurate and reproducible MIC values as per CLSI guidelines[10][15].
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x working solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion test is a valuable qualitative or semi-quantitative primary screening tool to quickly assess the antimicrobial activity of a compound[16][17][18].
Rationale: This method is simple, cost-effective, and provides a visual indication of antimicrobial activity through the formation of a zone of inhibition around a disk impregnated with the test compound[19].
Procedure:
-
Prepare a bacterial inoculum as described in Protocol 1 (adjusted to 0.5 McFarland standard).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of 1-(Pyridazin-4-yl)propan-1-amine.
-
Aseptically place the disks onto the inoculated agar surface.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Following the determination of the MIC, it is crucial to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum[8][20].
Rationale: This distinction is clinically significant, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
Procedure:
-
Following the MIC determination (Protocol 1), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation, or a ≥99.9% kill of the initial inoculum.
Example Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | Bactericidal (MBC/MIC ≤ 4) |
| Escherichia coli (ATCC 25922) | 16 | 32 | Bactericidal (MBC/MIC ≤ 4) |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >128 | Bacteriostatic (MBC/MIC > 4) |
| Candida albicans (ATCC 90028) | 64 | >128 | Fungistatic |
Part 2: Preliminary Safety and Selectivity Profiling
A promising antimicrobial candidate must not only be potent against pathogens but also exhibit minimal toxicity to host cells[21]. Preliminary cytotoxicity assays are essential to assess the compound's therapeutic potential.
Protocol 4: Hemolysis Assay
The hemolysis assay is a primary screen for membrane-disrupting activity, using red blood cells (RBCs) as a model for mammalian cell membranes[22][23][24].
Rationale: Significant hemolytic activity can indicate a lack of specificity and potential for in vivo toxicity. This assay is a rapid and cost-effective method to flag compounds with a high propensity for damaging cell membranes[25].
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-(Pyridazin-4-yl)propan-1-amine
-
Triton X-100 (1% v/v in PBS) as a positive control (100% hemolysis)
-
PBS as a negative control (0% hemolysis)
-
Sterile 96-well round-bottom plates
-
Centrifuge with a plate rotor
-
Spectrophotometer
Procedure:
-
Preparation of RBCs:
-
Wash fresh RBCs three times with cold PBS by centrifugation (e.g., 800 x g for 10 min).
-
Resuspend the washed RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine in PBS in a 96-well plate (100 µL/well).
-
Include wells for the positive control (100 µL of 1% Triton X-100) and negative control (100 µL of PBS).
-
Add 100 µL of the 2% RBC suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate (e.g., 1000 x g for 5 min) to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. It is a common method to assess general cytotoxicity[26].
Rationale: This assay provides a quantitative measure of cell death and can be performed on various mammalian cell lines (e.g., HEK293, HepG2) to assess tissue-specific toxicity.
Procedure:
-
Seed a mammalian cell line (e.g., HEK293) in a 96-well plate and grow to ~80% confluency.
-
Treat the cells with serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine for a specified period (e.g., 24 hours).
-
Include untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
After incubation, measure the LDH activity in the cell culture supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Example Data Presentation:
| Compound Concentration (µg/mL) | % Hemolysis | % Cytotoxicity (HEK293 cells) |
| 1 | < 1% | < 2% |
| 10 | 1.5% | 4.2% |
| 50 | 3.8% | 9.5% |
| 100 | 8.2% | 25.1% |
| 250 | 25.6% | 55.8% |
| 500 | 60.1% | 89.4% |
| IC50 / HC50 (µg/mL) | ~350 | ~220 |
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action of 1-(Pyridazin-4-yl)propan-1-amine would require extensive investigation, many pyridazine derivatives are known to target essential bacterial processes. For instance, some have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication[27].
Sources
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. emerypharma.com [emerypharma.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. jove.com [jove.com]
- 15. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. emerypharma.com [emerypharma.com]
- 22. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cytotoxicity testing - Zenit Science [zenitscience.com]
- 25. haemoscan.com [haemoscan.com]
- 26. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 27. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
Application Notes & Protocols: A Multi-Tiered Framework for Evaluating the In-Vivo Efficacy of 1-(Pyridazin-4-yl)propan-1-amine
Abstract
The pyridazine nucleus is a versatile scaffold present in numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticonvulsant, and cardiotonic effects[1][2][3]. The compound 1-(Pyridazin-4-yl)propan-1-amine is a novel derivative for which in vivo efficacy data is not yet established in public literature. An analysis of its chemical structure, particularly the propan-1-amine side chain attached to a heterocyclic aromatic ring, suggests a potential for central nervous system (CNS) activity. This side chain is a common feature in monoaminergic modulators. Therefore, we hypothesize that 1-(Pyridazin-4-yl)propan-1-amine may act as a CNS stimulant, potentially by modulating the release or reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
This document provides a comprehensive, multi-tiered framework for the systematic in vivo evaluation of this compound. The protocols are designed to first screen for a behavioral phenotype, then confirm specific stimulant and rewarding properties, and finally, elucidate the underlying neurochemical and molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
PART 1: Initial Screening and Behavioral Phenotyping (Tier 1)
Expertise & Experience: The initial phase of in vivo testing for a novel compound with unknown targets is to cast a wide, yet systematic, net. The objective is to identify a clear behavioral signal, establish a preliminary dose-response relationship, and screen for any overt toxicity or off-target effects. We employ a combination of a general activity assay and a broad functional observational battery. This dual approach ensures that both quantitative locomotor effects and qualitative neurological changes are captured, providing a robust initial profile of the compound's in vivo action.
Protocol: Open Field Test (OFT) for Locomotor Activity
Causality Behind Experimental Choices: The OFT is a foundational assay in neuropharmacology used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents[4][5][6]. A compound with stimulant properties is expected to cause hyperlocomotion (increased distance traveled) and an increase in vertical movements (rearing). Conversely, time spent in the center of the arena can be an indicator of anxiolytic or anxiogenic effects[5]. This test serves as a rapid and reliable quantitative measure of the compound's primary stimulant effect.
Experimental Protocol: Open Field Test
-
Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic, equipped with an overhead video camera and automated tracking software. The arena should be cleaned with 70% ethanol between each trial.
-
Procedure:
-
Habituation: On the day prior to testing, each mouse is placed in the center of the open field arena for 10 minutes to habituate to the novel environment.
-
Dosing: On the test day, animals are randomly assigned to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of the test compound). The compound is administered via intraperitoneal (i.p.) injection. A known stimulant like d-amphetamine (2 mg/kg) should be used as a positive control.
-
Testing: 30 minutes post-injection, each mouse is placed in the center of the arena, and its activity is recorded for 30 minutes.
-
-
Endpoint Measurement:
-
Total distance traveled (cm).
-
Time spent in the center zone (defined as the central 20 cm x 20 cm area).
-
Number of vertical rears.
-
-
Data Analysis: Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons against the vehicle control group.
Data Presentation: Hypothetical OFT Results
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Count |
| Vehicle | - | 1500 ± 120 | 45 ± 5 | 30 ± 4 |
| Test Compound | 1 | 1650 ± 130 | 42 ± 6 | 35 ± 5 |
| Test Compound | 3 | 2500 ± 210 | 38 ± 4 | 60 ± 8 |
| Test Compound | 10 | 4500 ± 350 | 30 ± 3 | 110 ± 12 |
| Test Compound | 30 | 3800 ± 300 | 25 ± 4 | 95 ± 10 |
| d-Amphetamine | 2 | 4200 ± 320 | 28 ± 5 | 105 ± 11 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
PART 2: Confirmation of Stimulant-Like and Rewarding Properties (Tier 2)
Trustworthiness: Once a stimulant-like phenotype is established, it is critical to use assays that are more specific to the reinforcing and abuse-related properties of CNS stimulants. The protocols in this tier are designed to be self-validating systems. For instance, in the Conditioned Place Preference assay, a counter-balanced design is used to ensure that any observed preference is due to the drug's rewarding properties and not an innate preference for a specific environment. These are gold-standard models for assessing the abuse potential of new drugs.[7][8]
Protocol: Conditioned Place Preference (CPP)
Causality Behind Experimental Choices: The CPP paradigm is used to measure the motivational effects of a drug by pairing its administration with a distinct environmental context[7]. If the drug is rewarding, the animal will spend significantly more time in the drug-paired chamber during a final drug-free test, indicating a learned association between the environment and the drug's positive hedonic effects. This is a crucial step in evaluating the abuse liability of a potential CNS stimulant.
Experimental Protocol: Conditioned Place Preference
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A three-chamber CPP box with two larger conditioning chambers distinguished by different visual (e.g., black and white stripes vs. gray) and tactile (e.g., mesh floor vs. bar floor) cues, connected by a smaller neutral central chamber. Automated software tracks the animal's position and time spent in each chamber.
-
Procedure (Unbiased, Counterbalanced Design):
-
Pre-Test (Day 1): Each rat is placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>66% of the time) are excluded.
-
Conditioning (Days 2-9): This phase consists of eight alternating daily sessions. On four of the days, rats receive an injection of the test compound (e.g., 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for 30 minutes. On the other four days, they receive a vehicle injection and are confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.
-
Post-Test (Day 10): Rats are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes.
-
-
Endpoint Measurement: The primary endpoint is the time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test.
-
Data Analysis: A paired t-test is used to compare the time spent in the drug-paired chamber between the pre-test and post-test phases. An increase in time indicates a conditioned preference.
Data Presentation: Hypothetical CPP Results
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Chamber (Pre-Test, s) | Time in Drug-Paired Chamber (Post-Test, s) |
| Vehicle | - | 445 ± 30 | 450 ± 28 |
| Test Compound | 10 | 452 ± 25 | 680 ± 45 |
| Cocaine (Positive Control) | 15 | 448 ± 28 | 710 ± 50 |
| **p < 0.01 vs. Pre-Test time |
PART 3: Mechanistic and Pharmacodynamic Studies (Tier 3)
Authoritative Grounding: To move beyond behavioral observation and into mechanistic understanding, we must directly measure the compound's effect on its hypothesized biological targets. In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct link between drug administration and neurochemical changes.[9][10][11][12] Furthermore, receptor occupancy studies are essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, demonstrating that the drug engages its target in the CNS at concentrations that correlate with the observed behavioral effects.[13][14][15][16]
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
Causality Behind Experimental Choices: Based on our hypothesis, the stimulant effects of 1-(Pyridazin-4-yl)propan-1-amine are likely mediated by an increase in synaptic dopamine and/or norepinephrine. In vivo microdialysis allows for the direct testing of this hypothesis by measuring the extracellular concentrations of these monoamines in the Nucleus Accumbens, a key brain region in the reward pathway.[9] An increase in dopamine levels following drug administration would provide strong evidence for the proposed mechanism of action.
Experimental Protocol: In Vivo Microdialysis
-
Animals and Surgery: Male Sprague-Dawley rats undergo stereotaxic surgery to implant a guide cannula targeting the Nucleus Accumbens. Animals are allowed to recover for 5-7 days.
-
Apparatus: A microdialysis system including a syringe pump, a liquid switch, and a fraction collector. A microdialysis probe (e.g., 2 mm membrane) is inserted into the guide cannula on the day of the experiment. The collected dialysate samples are analyzed via HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS for quantification of DA, NE, 5-HT, and their metabolites.[17]
-
Procedure:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).
-
After a stabilization period of 2-3 hours, baseline dialysate samples are collected every 20 minutes for at least one hour (3-4 baseline samples).
-
The test compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.
-
Dialysate samples continue to be collected every 20 minutes for at least 3 hours post-injection.
-
-
Endpoint Measurement: The concentration of neurotransmitters (e.g., DA, 5-HT) in each dialysate sample.
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline concentration. The data are analyzed using a two-way repeated-measures ANOVA to assess the effects of treatment over time.
Data Presentation: Hypothetical Microdialysis Results (% Baseline DA)
| Time (min) | Vehicle | Test Compound (10 mg/kg) | d-Amphetamine (2 mg/kg) |
| -20 (Baseline) | 100 ± 10 | 100 ± 12 | 100 ± 11 |
| 20 | 98 ± 9 | 180 ± 20 | 250 ± 25 |
| 40 | 105 ± 11 | 350 ± 35 | 600 ± 50 |
| 60 | 102 ± 8 | 400 ± 40 | 750 ± 60 |
| 120 | 95 ± 10 | 250 ± 30 | 400 ± 45** |
| 180 | 99 ± 12 | 150 ± 18 | 200 ± 22 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Protocol: Ex Vivo Receptor Occupancy (RO)
Causality Behind Experimental Choices: If microdialysis results show an increase in dopamine, a likely molecular target is the Dopamine Transporter (DAT), as inhibition of DAT would block reuptake and increase extracellular dopamine. An ex vivo RO study can directly measure the percentage of DAT sites that are bound by the test compound at different doses. This establishes a critical link between the dose administered, the concentration of the drug in the brain, and the engagement of its molecular target, which is fundamental for guiding dose selection in further studies.[13][16]
Experimental Protocol: Ex Vivo Receptor Occupancy
-
Animals and Dosing: Rats are dosed with a range of concentrations of the test compound (or vehicle).
-
Tracer Administration & Tissue Collection: At the time of expected peak brain exposure, a radiolabeled tracer specific for the target (e.g., [³H]WIN 35,428 for DAT) is administered intravenously. After a short distribution period, animals are euthanized, and brains are rapidly removed and frozen.
-
Autoradiography:
-
Brain tissue is sectioned using a cryostat.
-
The sections are exposed to a phosphor screen or film.
-
The density of the signal in a target-rich region (e.g., striatum for DAT) is quantified and compared to a reference region with low target density (e.g., cerebellum).
-
-
Endpoint Measurement: The percentage of receptor occupancy is calculated as the reduction in specific binding of the radiotracer in the drug-treated animals compared to the vehicle-treated animals.
-
Data Analysis: The relationship between the dose of the test compound and the percentage of receptor occupancy is typically fitted to a sigmoidal dose-response curve to calculate an ED₅₀ (the dose required to achieve 50% occupancy).
PART 4: Visualization & Logical Flow
Mandatory Visualization 1: Experimental Workflow
Caption: A multi-tiered workflow for in vivo efficacy evaluation.
Mandatory Visualization 2: Hypothetical Signaling Pathway
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muriphys.com [muriphys.com]
- 6. Behavioral assays - Ekam Imaging [ekamimaging.com]
- 7. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 8. inotiv.com [inotiv.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 11. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
- 12. criver.com [criver.com]
- 13. psychogenics.com [psychogenics.com]
- 14. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
Application Notes and Protocols: Assay Development for Measuring the Anti-inflammatory Effects of Pyridazine Derivatives
Introduction: The Therapeutic Potential of Pyridazine Derivatives in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1] The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant anti-inflammatory properties.[2][3] These compounds have been shown to modulate key inflammatory pathways, such as the production of prostaglandins and pro-inflammatory cytokines, by targeting enzymes like cyclooxygenase (COX) and influencing signaling cascades like NF-κB and MAPKs.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable platform for screening and characterizing the anti-inflammatory effects of novel pyridazine derivatives. We will delve into the mechanistic rationale behind assay selection, provide detailed step-by-step protocols for key in vitro assays, and offer insights into data interpretation and validation.
Chapter 1: Strategic Assay Selection for a Multi-faceted Evaluation
A thorough assessment of a compound's anti-inflammatory potential requires a multi-pronged approach. We will focus on a series of well-established in vitro assays that probe different aspects of the inflammatory response. This strategy allows for a comprehensive understanding of the compound's mechanism of action.
1.1. Foundational Cellular Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
Macrophages are pivotal players in the innate immune response and are central to the inflammatory cascade.[5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of a plethora of pro-inflammatory mediators.[6][7][8] Therefore, the LPS-stimulated macrophage model, using cell lines such as RAW 264.7 or THP-1, serves as an excellent and highly reproducible primary screening platform.[5][9]
1.2. Primary Screening Assays: Gauging the Overall Anti-inflammatory Effect
Our initial screening will focus on quantifying key inflammatory mediators that are hallmarks of macrophage activation.
-
Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to a surge in nitric oxide (NO) production.[10] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[11][12]
-
Pro-inflammatory Cytokine Release: Upon LPS stimulation, macrophages release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][13] Enzyme-Linked Immunosorbent Assays (ELISAs) are the gold standard for accurately quantifying the levels of these specific cytokines in the cell culture medium.[14]
1.3. Mechanistic Assays: Unraveling the Molecular Targets
Once a pyridazine derivative demonstrates significant anti-inflammatory activity in the primary screens, the next crucial step is to elucidate its mechanism of action.
-
Cyclooxygenase (COX) Enzyme Activity: Prostaglandins are key lipid mediators of inflammation, and their synthesis is catalyzed by COX enzymes.[2] Many established anti-inflammatory drugs target COX-1 and/or COX-2.[4] In vitro COX inhibitor screening assays can determine if the pyridazine derivatives directly inhibit the activity of these enzymes.[15][16][17][18][19]
-
NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammatory gene expression.[20][21][22][23][24][25] Western blotting can be employed to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p38, JNK, ERK), providing insights into whether the compounds interfere with these critical signaling cascades.[5][26]
1.4. Essential Counter-Screen: Assessing Cytotoxicity
It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory mediators due to compound-induced cell death. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[27][28][29][30][31] This ensures that the observed anti-inflammatory effects are not a consequence of toxicity.
Chapter 2: Experimental Protocols
This chapter provides detailed, step-by-step protocols for the key assays described above. Adherence to these protocols is critical for obtaining reproducible and reliable data.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: MTT Assay for Cell Viability
This protocol is essential to determine the non-toxic concentration range of the pyridazine derivatives.
Materials:
-
RAW 264.7 cells
-
96-well clear flat-bottom plates
-
Pyridazine derivatives (stock solutions in DMSO)
-
LPS (from E. coli O111:B4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[30]
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[27]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyridazine derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][27]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.[28]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[28][30]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies the inhibitory effect of pyridazine derivatives on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
24-well plates
-
Pyridazine derivatives
-
LPS
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[11]
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the pyridazine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS), a negative control (no compound, no LPS), and a positive control inhibitor (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).[11]
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[11]
-
Measure the absorbance at 540 nm within 30 minutes.[11]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol details the quantification of secreted cytokines.
Materials:
-
Supernatants from the same experiment as the Griess assay
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected in the Griess assay protocol.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate, and finally a stop solution.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
Protocol 4: COX-2 Inhibitor Screening Assay
This assay determines the direct inhibitory effect of the compounds on COX-2 activity.
Materials:
-
Commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).[16][19] These kits typically include human or ovine recombinant COX-2, heme, arachidonic acid (substrate), and a detection system.
-
Pyridazine derivatives
-
Microplate reader (colorimetric or fluorometric, depending on the kit)
Procedure:
-
Typically, the assay involves incubating the recombinant COX-2 enzyme with the test compounds for a specific time.[16]
-
The reaction is initiated by adding arachidonic acid.[16]
-
The product of the reaction (e.g., PGF2α or an intermediate) is then quantified using a colorimetric or fluorometric method.[16][19]
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Chapter 3: Data Analysis and Interpretation
3.1. Quantitative Data Summary
All quantitative data should be presented in a clear and organized manner.
Table 1: Cytotoxicity of Pyridazine Derivatives on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Derivative A | 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.5 | |
| 50 | 89.7 ± 4.2 | |
| Derivative B | 1 | 99.1 ± 1.8 |
| 10 | 97.6 ± 2.9 | |
| 50 | 92.3 ± 3.1 | |
| Vehicle | 0.1% DMSO | 100 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Pyridazine Derivatives on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.1 ± 8.7 | 25.6 ± 5.4 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 2543.2 ± 150.6 | 1876.5 ± 120.3 |
| LPS + Deriv. A (10 µM) | 22.3 ± 2.5 | 1256.7 ± 98.2 | 987.4 ± 85.1* |
| LPS + Deriv. B (10 µM) | 35.6 ± 3.8 | 2100.5 ± 130.9 | 1543.2 ± 110.7 |
*p < 0.05 compared to LPS alone. Data are presented as mean ± SD from three independent experiments.
Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound | IC50 (µM) |
| Derivative A | 8.5 |
| Derivative B | > 100 |
| Celecoxib (Control) | 0.35 |
3.2. Visualizing Cellular Pathways and Workflows
Visual aids are invaluable for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for screening pyridazine derivatives.
Caption: Simplified NF-κB signaling pathway in macrophages.
Conclusion: A Pathway to Novel Anti-inflammatory Therapeutics
The methodologies outlined in this application note provide a robust framework for the systematic evaluation of pyridazine derivatives as potential anti-inflammatory agents. By employing a tiered approach that begins with broad screening and progresses to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The integration of cytotoxicity assays ensures the validity of the observed anti-inflammatory effects. This comprehensive strategy, grounded in established cell-based assays, will undoubtedly accelerate the discovery and development of the next generation of anti-inflammatory drugs.
References
- Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655.
- Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77.
- Barnes, P. J., & Liew, F. Y. (1995).
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Retrieved from [Link]
- He, L., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Immunological Methods, 450, 47-53.
- Singh, U., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(12), 2252-2256.
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Wirries, A., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Cytokine, 53(2), 222-228.
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
- Krishna, S., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1275923.
- Patel, M., et al. (2022). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 12(8), 1-11.
-
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Nitrite Assay Kit (Griess Reagent). Retrieved from [Link]
- de Oliveira, M. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2004-2014.
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
- Costa, R. S., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry.
- Singh, U., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 51(12), 2252-2256.
- Abdel-Maksoud, M. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Le, T. H., et al. (2022).
- Al-Omary, F. A. M., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 23(11), 2969.
- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(33), 23098-23117.
- Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623.
- Mannelli, L. D. C., et al. (2022). Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway. International Journal of Molecular Sciences, 23(3), 1121.
- Li, H., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(8), 12093-12103.
-
Creative Biolabs. (2021, July 23). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]
- Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8617-8631.
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX-2 (human) Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 19. content.abcam.com [content.abcam.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anygenes.com [anygenes.com]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 25. cusabio.com [cusabio.com]
- 26. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimization of reaction conditions for pyridazine ring formation
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core. The unique electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, make it a valuable scaffold in pharmaceuticals and agrochemicals but also present distinct synthetic challenges.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent and critical problems encountered during pyridazine ring formation. Each answer provides a causal explanation and a logical sequence of steps for resolution.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a multifaceted issue often stemming from one or more suboptimal parameters. A systematic approach is crucial for diagnosis.
-
Purity and Stoichiometry of Reactants:
-
Hydrazine Quality: Hydrazine and its derivatives are susceptible to degradation. Use a freshly opened bottle or accurately titrate older stock. Hydrazine hydrate is commonly used, and its water content should be accounted for in stoichiometric calculations.
-
1,4-Dicarbonyl Stability: The 1,4-dicarbonyl precursor or its equivalent can be unstable, particularly to acid, base, or even chromatography on silica gel, leading to degradation before cyclization can occur.[3] Confirm the purity of your starting material by ¹H NMR immediately before use.
-
Stoichiometry: Ensure a precise 1:1 molar ratio of the dicarbonyl compound to the hydrazine source. An excess of one reactant rarely improves yield and can complicate purification.[4]
-
-
Reaction Conditions:
-
Incomplete Reaction: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.
-
Product Degradation: The desired pyridazine product itself might be unstable under the reaction conditions. Prolonged heating can lead to decomposition. If the product appears on TLC and then diminishes over time, a shorter reaction time is necessary.
-
Atmosphere: While many reactions are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions.
-
-
Work-up and Purification:
-
Aqueous Work-up: Pyridazine derivatives can have significant water solubility due to their polar nature, leading to loss of product into the aqueous layer during extraction.[1] Saturate the aqueous phase with NaCl to decrease the product's solubility and perform multiple extractions with a suitable organic solvent.
-
Chromatography: Some pyridazines, especially those with certain functional groups, can degrade on silica gel.[3] Consider using a deactivated (neutral) silica or alumina, or explore alternative purification methods like recrystallization or preparative HPLC.
-
Q2: I am observing significant formation of side products. How can I improve selectivity?
A2: Side product formation points to competing reaction pathways. Identifying the likely culprits is key to enhancing selectivity.
-
Regioselectivity Issues: With unsymmetrical 1,4-dicarbonyl compounds, two constitutional isomers of the pyridazine can form.
-
Electronic and Steric Control: The reaction is often governed by the relative reactivity of the two carbonyl groups. The most electrophilic carbonyl will typically react first with the more nucleophilic nitrogen of the hydrazine. You can sometimes influence this by modifying substituents to enhance electronic or steric differences between the carbonyls.
-
Catalysis: Certain catalyst systems, particularly in metal-catalyzed cyclizations, can offer high regioselectivity.[5]
-
-
Over-oxidation or Reduction:
-
If you are synthesizing a dihydropyridazine, it may be susceptible to in-situ oxidation to the aromatic pyridazine, especially if the reaction is run in the presence of air at high temperatures.
-
Conversely, if your goal is the aromatic pyridazine, an intermediate dihydropyridazine may fail to oxidize completely. In such cases, introducing a mild oxidant (e.g., air, DDQ) or choosing a solvent like acetic acid can facilitate the final aromatization step.[5]
-
-
Polymerization/Oligomerization: This can occur if intermediates are prone to self-condensation.[6] This is often mitigated by slowly adding one reactant to the other (high dilution conditions) to maintain a low concentration of the reactive intermediate.
Q3: The reaction is sluggish or stalls completely. What adjustments can I make?
A3: A stalled reaction indicates that the activation energy barrier is not being overcome efficiently.
-
Temperature: This is the most common and effective parameter to adjust. A moderate increase in temperature (e.g., from room temperature to 60-80 °C, or from 80 °C to reflux) can significantly accelerate the reaction rate.[4] However, be mindful of potential product or reactant degradation at higher temperatures.
-
Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics.
-
For condensation reactions, polar protic solvents like ethanol or acetic acid can facilitate proton transfer steps and are often effective.
-
For Diaza-Wittig reactions, aprotic solvents are required. Studies have shown that switching from dichloromethane to diisopropyl ether can dramatically reduce reaction times and improve yields by promoting product precipitation.[3][7]
-
-
Catalysis:
-
Acid/Base: Many classic pyridazine syntheses are catalyzed by acid (e.g., a few drops of HCl or acetic acid) or base (e.g., piperidine). The catalyst facilitates either the initial nucleophilic attack or the final dehydration step.
-
Phosphine Reagents: In the Diaza-Wittig approach, the choice of phosphine is critical. Tributylphosphine (P(n-Bu)₃) has been shown to be more effective than HMPT or triethylphosphine, leading to shorter reaction times and higher yields.[3][7]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[4] This can be particularly useful for sluggish reactions or for rapidly screening different reaction conditions.
Q4: I'm struggling with the purification of my pyridazine derivative. Any suggestions?
A4: Purification is often a significant challenge due to the polarity and potential instability of pyridazine compounds.
-
Recrystallization: This is the preferred method for solid products as it can avoid the potential for degradation on stationary phases.[8] Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography:
-
Stationary Phase: If you must use chromatography, consider deactivating your silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia. This neutralizes acidic sites that can cause degradation. Alternatively, use alumina as the stationary phase.
-
Eluent System: Start with a non-polar eluent and gradually increase the polarity. Common systems include hexane/ethyl acetate or dichloromethane/methanol. Adding a small percentage (0.1-1%) of triethylamine or acetic acid to the eluent can improve peak shape and prevent streaking for basic or acidic compounds, respectively.
-
-
Precipitation: In some cases, the desired product can be induced to precipitate directly from the reaction mixture. For example, the use of diisopropyl ether in certain Diaza-Wittig reactions causes the pyridazine product to precipitate in high purity, simplifying isolation to a simple filtration.[3][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my pyridazine synthesis?
A1: The optimal solvent depends on the specific reaction mechanism. Key considerations include reactant solubility, reaction temperature (boiling point), and the solvent's role in the mechanism. The table below summarizes choices for a common method.
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| Diaza-Wittig | Acetonitrile (for oxidation step), Diisopropyl ether (for cyclization) | Acetonitrile is effective for the IBX oxidation. Diisopropyl ether is an excellent choice for the subsequent cyclization with P(n-Bu)₃ as it often leads to rapid precipitation of the pure product, driving the equilibrium and simplifying purification.[3][7] |
| 1,4-Dicarbonyl + Hydrazine | Ethanol, Acetic Acid, Xylene | Ethanol is a good general-purpose polar protic solvent. Acetic acid can act as both solvent and catalyst. Xylene is used for higher temperatures to facilitate dehydration, often with a Dean-Stark trap to remove water.[6] |
| Inverse Demand Diels-Alder | Dichloromethane (DCM), Tetrahydrofuran (THF) | These aprotic solvents are generally unreactive and effectively solubilize the diene (e.g., 1,2,4,5-tetrazine) and dienophile. The choice may depend on the required reaction temperature.[5][9] |
Q2: What is the effect of temperature on pyridazine ring formation?
A2: Temperature is a critical optimization parameter that balances reaction rate against selectivity and stability.
-
Rate Acceleration: As with most chemical reactions, increasing the temperature generally increases the rate of pyridazine formation. For condensation reactions, reflux conditions are common to ensure the final, often energetically costly, dehydration/aromatization step proceeds to completion.[4]
-
Side Reactions: Excessively high temperatures can promote side reactions, such as polymerization or decomposition of starting materials or the final product. An optimal temperature achieves a reasonable reaction time (e.g., 2-16 hours) while minimizing impurity formation.[4] A good starting point for optimization is often around 80 °C, which can be adjusted up or down based on reaction monitoring.[4]
Section 3: Visualization and Workflows
Visualizing the troubleshooting process and reaction mechanism can provide clarity and guide experimental design.
Caption: A logical workflow for troubleshooting pyridazine synthesis.
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Overcoming challenges in the purification of amine-containing heterocycles
Technical Support Center: Overcoming Purification Challenges in Amine-Containing Heterocycles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting complex purification bottlenecks for drug development professionals. Purifying amine-containing heterocycles—such as pyridines, piperidines, and pyrazoles—often presents severe chromatographic challenges, including peak tailing, irreversible adsorption, and co-elution.
This guide provides field-proven methodologies, mechanistic explanations, and step-by-step protocols to ensure high-purity isolation of basic amines.
I. Flash Chromatography & Preparative Isolation
Q1: My amine-containing heterocycles are streaking across the column during normal phase silica gel chromatography, leading to poor recovery and resolution. What causes this, and how can I fix it?
The Causality: The core issue is a mismatched acid-base interaction. Standard bare silica gel contains residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. Most basic aliphatic and heterocyclic amines have a pKa between 9 and 11[1]. At a neutral pH, the acidic silanols act as robust cation-exchangers, binding tightly to the protonated basic nitrogen of your analyte. This intense electrostatic secondary interaction causes severe streaking and irreversible adsorption[2].
The Solution: You must mask the active silanol sites dynamically during the run.
-
Basic Modifiers: Add a competitive basic modifier to your mobile phase. Triethylamine (TEA) or ammonium hydroxide (0.5% - 2.0% v/v) will selectively neutralize the highly acidic silanols, allowing your target amine to partition normally based on polarity[3],[1].
-
Stationary Phase Substitution: If basic modifiers fail, switch your stationary phase entirely. Amine-functionalized silica or basic alumina minimizes acid-base interactions inherently, allowing for cleaner separations using simple hexane/ethyl acetate gradients without modifiers[4].
Preparative Purification Strategy for Basic Heterocycles.
II. Analytical & Reversed-Phase HPLC Troubleshooting
Q2: I am experiencing severe peak tailing and shifting retention times during RP-HPLC (C18) purification of my basic compounds. How do I achieve a sharp, symmetrical peak?
The Causality: Even heavily end-capped C18 columns possess residual, unreacted silanols on the silica backbone. When your basic amine enters the column, it undergoes dual-mode retention: hydrophobic partitioning with the C18 alkyl chains and electrostatic binding with the residual ionized silanols[5]. Because the silanol interaction kinetics are slow and heterogenous, it manifests as a "tailing" peak.
The Solution: You must control the ionization state of both the analyte and the stationary phase using precise mobile phase pH adjustments.
-
Low pH Strategy (pH 2.0 - 3.0): Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). At this pH, the silanols are fully protonated (neutralized) and unable to interact electrostatically. TFA goes a step further by acting as a weak ion-pairing reagent, forming a transient hydrophobic complex with your protonated amine[6].
-
High pH Strategy (pH 9.0 - 11.0): Use a high-pH buffer like ammonium bicarbonate or ammonium hydroxide (provided your column utilizes high-pH tolerant hybrid silica). At high pH, your basic compound becomes fully deprotonated (neutral). Uncharged basic compounds interact much more effectively with the hydrophobic C18 phase, resulting in longer retention times, superior peak shape, and improved loadability[6].
HPLC Troubleshooting Workflow for Peak Tailing of Amine Heterocycles.
III. Chiral & SFC Separations
Q3: What is the most robust strategy for enantioseparation of basic chiral amines using Supercritical Fluid Chromatography (SFC) or HPLC normal phase?
The Causality: Polysaccharide-derived Chiral Stationary Phases (CSPs) rely on highly sensitive hydrogen bonding, dipole-dipole, and steric interactions to achieve chiral recognition. Basic amines can disrupt these fragile interactions or bind non-specifically to the matrix.
The Solution: Employ a combined additive approach. For basic compounds resolved on polysaccharide phases, the incorporation of 0.1% Diethylamine (DEA) or Triethylamine (TEA) dramatically improves peak shape and protects the chiral binding sites[7],[6]. Additionally, recent generic method development studies for SFC highlight that combining an acidic and basic additive simultaneously (e.g., 0.1% TFA + 0.1% DEA or isopropylamine) creates an exceptional masking buffer that suppresses degradation and yields the highest enantioselectivity across varied scaffolds[8],[9].
IV. Quantitative Summary of Chromatographic Modifiers
To simplify solvent selection, refer to the optimized modifier parameters below.
| Modifier | Typ. Concentration | Chromatographic Mode | Primary Mechanism | LC-MS Compatible? |
| Triethylamine (TEA) | 0.5% - 2.0% | Normal Phase / Flash | Neutralizes highly acidic silanols dynamically. | No (Severe suppression) |
| Diethylamine (DEA) | 0.1% - 1.0% | Chiral LC / SFC | Masks secondary interaction sites on polysaccharide CSPs. | No |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | RP-HPLC | Weak ion-pairing; protonates silanols globally. | Poor (Signal masking) |
| Formic Acid (FA) | 0.1% | RP-HPLC | Lowers pH to neutralize silanols; maintains volatility. | Yes (Optimal) |
| Ammonium Hydroxide | 0.1% - 0.5% | High-pH RP-HPLC | Deprotonates basic amines, increasing C18 retention. | Yes |
V. Standardized Experimental Protocols
A robust purification requires proper sample preparation before it ever touches a column. Often, pre-clearing the crude reaction mixture via acid-base extraction eliminates 90% of non-basic impurities.
Protocol A: Pre-Chromatography Acid-Base Extraction[10]
Purpose: To isolate basic amine heterocycles from neutral and acidic byproducts.
-
Solubilization: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aqueous). Mechanism: The basic amine is protonated into a water-soluble salt, migrating to the aqueous layer.
-
Washing: Wash the aqueous layer once with clean organic solvent to remove lingering neutral/hydrophobic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ or 1M NaOH dropwise until the pH > 10. Mechanism: The amine salt is deprotonated, converting back to its hydrophobic free-base form.
-
Recovery: Extract the basified aqueous layer 2-3 times with fresh Ethyl Acetate.
-
Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Purification of Amines via TEA-Modified Flash Chromatography[10],[1]
Purpose: To achieve baseline resolution of amines without streaking on raw silica.
-
Solvent Preparation: Prepare your mobile phase gradient (e.g., Hexane and Ethyl Acetate) containing exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Equilibration: Pack or equilibrate a standard silica gel column (60 Å, 230-400 mesh) with 3 to 5 column volumes of the TEA-doped starting mobile phase.
-
TLC Preparation: Pre-treat your TLC plates by eluting them once in 5% TEA/Hexane, then drying, to accurately mimic column conditions during method development.
-
Loading: Dissolve your crude amine in a minimum volume of the starting solvent and load it onto the column.
-
Elution: Run the gradient. Monitor fractions via UV or TLC.
-
Post-Processing: Pool the product fractions and concentrate under high vacuum. The volatility of TEA ensures it will evaporate, leaving the pure free amine.
VI. References
-
Frequently Asked Questions - Daicel Chiral Technologies. chiraltech.com.
-
Frequently Asked Questions - Phenomenex. windows.net.
-
2-[1-(Dimethylamino)ethyl]indole | Research Chemical - Benchchem. benchchem.com.
-
Technical Support Center: Refining Purification - Benchchem. benchchem.com.
-
Noracronycine | 13161-79-0 - Benchchem. benchchem.com.
-
Pentanimidamide Research Grade|RUO - Benchchem. benchchem.com.
-
(2E,4E)-hexa-2,4-dien-1-amine | 61210-85-3 - Benchchem. benchchem.com.
-
The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - ResearchGate. researchgate.net.
-
Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography - ResearchGate. researchgate.net.
-
Nathan P. Kaplan, Nitrogen Chromatography - Scribd. scribd.com.
Sources
- 1. Pentanimidamide Research Grade|RUO [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Noracronycine | 13161-79-0 | Benchchem [benchchem.com]
- 4. (2E,4E)-hexa-2,4-dien-1-amine | 61210-85-3 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-(Pyridazin-4-yl)propan-1-amine for Long-Term Storage
Welcome to the technical support center for 1-(Pyridazin-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and purity of this compound during long-term storage. By understanding its potential degradation pathways, you can implement effective strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of 1-(Pyridazin-4-yl)propan-1-amine that influence its stability?
A1: The structure of 1-(Pyridazin-4-yl)propan-1-amine contains two key functional groups that are central to its reactivity and potential instability:
-
A Primary Aliphatic Amine: This group is basic and nucleophilic, making it highly susceptible to oxidation by atmospheric oxygen.[1] Amines are also known to react with carbon dioxide from the air to form carbamate salts, which can appear as an unknown impurity.
-
A Pyridazine Ring: This is an electron-deficient heterocyclic ring system due to the presence of two adjacent nitrogen atoms.[2][3] This feature can make the ring susceptible to nucleophilic attack and can influence the stability of the overall molecule, though pyridazine itself has a degree of aromatic stability.[2][3]
Q2: What are the ideal storage conditions for solid 1-(Pyridazin-4-yl)propan-1-amine?
A2: To maximize the long-term stability of the solid compound, strict control of environmental factors is essential.[4][5] We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Low temperatures significantly slow down the rates of all potential degradation reactions.[6] For highly sensitive applications, storage at -80°C is preferred.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, preventing oxidation of the primary amine—a primary degradation pathway.[1][4] It also prevents reaction with atmospheric CO2. |
| Light | Amber Glass Vial / In the Dark | Heterocyclic and aromatic compounds can be sensitive to light, which can catalyze photolytic degradation.[4][7] Opaque or amber containers are crucial.[4] |
| Moisture | Anhydrous / Desiccated | Amines can be hygroscopic.[8] Absorbed moisture can lead to hydrolysis or act as a catalyst for other degradation reactions.[4][8] Store in a tightly sealed container, preferably within a desiccator. |
Q3: Should I store this compound as a solid or in solution?
A3: For long-term storage, the solid form is strongly recommended. Storing the compound in solution, especially in protic solvents like methanol or water, can accelerate degradation pathways such as hydrolysis and oxidation. If you must store a solution for short-term use, prepare it fresh. If longer-term solution storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO or dioxane), store at -80°C under an inert atmosphere, and re-qualify the solution's purity before each use.
Q4: What are the common visual or analytical signs of degradation?
A4: Degradation can manifest in several ways:
-
Visual Changes: A change in color (e.g., from off-white to yellow or brown) or texture (e.g., clumping, melting) is a strong indicator of degradation.
-
Analytical Changes: When analyzed by techniques like HPLC or LC-MS, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities.[9] A mass balance analysis can help determine if the loss of the main peak corresponds to the growth of new ones.[10]
Q5: Is forming a salt of the amine a viable strategy for enhancing stability?
A5: Absolutely. Converting the primary amine (a free base) into a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt, is an excellent and common strategy in pharmaceutical development to improve stability.[1] Salts are generally more crystalline, less hygroscopic, and significantly less prone to oxidation than the corresponding free base. If you have the synthetic capability, this is a highly recommended approach.
Troubleshooting Guide: Addressing Stability Issues
Problem 1: My compound has turned yellow/brown after several months in the freezer.
-
Question: What is the likely cause of the color change?
-
Answer: The most probable cause is oxidation.[1] Even at low temperatures, slow oxidation can occur if the compound was not stored under a fully inert atmosphere. Trace amounts of oxygen remaining in the vial can lead to the formation of colored degradation products over time. This underscores the importance of properly blanketing the solid with argon or nitrogen before sealing.
-
Question: Can I still use the material?
-
Answer: You must first re-characterize the material. Use HPLC to determine the purity level. If the purity is still within your experimental tolerance, you may be able to use it, but be aware that the unknown impurities could interfere with your assay. For sensitive applications, purification (e.g., by chromatography or recrystallization) is required.
Problem 2: I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram.
-
Question: What could this new peak be?
-
Answer: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. This could be an oxidative degradation product where a polar functional group (like a hydroxyl or carbonyl group) has been introduced. It could also be a product of hydrolysis if the compound was exposed to moisture.
-
Question: How can I identify this impurity?
-
Answer: The best approach is to use LC-MS (Liquid Chromatography-Mass Spectrometry). The mass of the impurity peak will provide critical clues to its structure. For example, an increase of 16 amu (atomic mass units) suggests the addition of an oxygen atom (oxidation), while an increase of 18 amu could suggest the addition of water (hydrolysis).
Problem 3: My biological/chemical assay results are inconsistent and show reduced activity over time.
-
Question: Could this be related to compound stability?
-
Answer: Yes, this is a classic sign of compound degradation. If the active compound is degrading in storage, its effective concentration decreases, leading to lower-than-expected activity and poor reproducibility.
-
Question: What is the workflow to diagnose this issue?
-
Answer: Follow this diagnostic workflow to systematically address the problem.
Caption: Troubleshooting workflow for inconsistent assay results.
In-Depth Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of a compound.[11] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in developing stability-indicating analytical methods.[12][13]
Objective: To identify the primary degradation products of 1-(Pyridazin-4-yl)propan-1-amine under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: Expose the solid compound and a solution in acetonitrile/water to a calibrated light source providing UV and visible light (ICH Q1B conditions, e.g., 1.2 million lux hours).[11]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control by a suitable HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient). Aim for 5-20% degradation of the main peak for meaningful results.[12]
-
Peak Characterization: Use LC-MS to obtain mass data for the major degradation peaks to propose structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. suanfarma.com [suanfarma.com]
- 6. susupport.com [susupport.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. sepscience.com [sepscience.com]
- 10. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ajpsonline.com [ajpsonline.com]
Refining assay protocols to reduce variability with 1-(Pyridazin-4-yl)propan-1-amine
A Guide to Refining Assay Protocols and Reducing Variability
Welcome to the technical support resource for 1-(Pyridazin-4-yl)propan-1-amine. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure your experiments are robust, reproducible, and yield high-quality data. This guide is structured to move from foundational knowledge to specific troubleshooting, empowering you to anticipate and solve challenges in your research.
1-(Pyridazin-4-yl)propan-1-amine and its structural analogs are valuable scaffolds in medicinal chemistry and drug discovery, frequently investigated for their potential to modulate various biological pathways.[1][2] However, like many heterocyclic amines, achieving consistent results requires a nuanced understanding of the compound's properties and its interaction with assay components. This center is designed to address those nuances directly.
Section 1: Compound Profile and Handling
A successful assay begins with proper handling and preparation of the core compound. Variability introduced at this stage will inevitably propagate through the entire experiment.
1.1 Key Chemical Properties
Understanding the physicochemical nature of 1-(Pyridazin-4-yl)propan-1-amine is critical for predicting its behavior in an aqueous assay environment.
| Property | Value / Information | Significance in Assays |
| Molecular Formula | C₈H₁₂N₂ | Provides the basis for calculating molarity.[3] |
| Molecular Weight | 136.19 g/mol | Essential for accurate stock solution preparation.[1] |
| Structure | Pyridine ring with a propan-1-amine side chain | The primary amine and pyridazine nitrogens are key functional groups that can participate in hydrogen bonding and are susceptible to pH changes.[1][4] |
| Predicted pKa | ~6.4 | The pyridazine ring nitrogen's basicity influences solubility and charge state in physiological buffers (pH ~7.4), which can affect target binding and cell permeability.[5] |
| Predicted XlogP | 0.6 | Indicates relatively low lipophilicity, suggesting moderate to good aqueous solubility, though aggregation at high concentrations is still possible.[3] |
1.2 Solubility and Stock Solution Preparation
Question: What is the best solvent for preparing a high-concentration stock solution of 1-(Pyridazin-4-yl)propan-1-amine?
Answer: For initial stock solutions (typically 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent. Pyridazine derivatives often show maximum solubility in DMSO compared to other organic solvents or aqueous buffers.[6][7]
Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Pre-Weigh: Tare a sterile, amber glass vial or a high-quality microcentrifuge tube on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh out approximately 1.36 mg of 1-(Pyridazin-4-yl)propan-1-amine. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 136.19 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[8] Store at -20°C or -80°C, protected from light.
1.3 Storage and Stability
Question: How should I store the compound to ensure its long-term stability?
Answer: Both the solid compound and its DMSO stock solutions should be stored under conditions that minimize degradation.
-
Solid Form: Store at -20°C in a desiccated environment. The primary amine group can be susceptible to oxidation over time.[9]
-
DMSO Stock: Store at -20°C or, preferably, -80°C.[10] Before use, thaw the aliquot completely and bring it to room temperature to ensure homogeneity, as components can fall out of solution at low temperatures.[11]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial phases of assay development.
Q1: What is a typical starting concentration range for this compound in a cell-based or biochemical assay? A1: For initial screening, a common approach is to test a wide concentration range, such as a 10-point, 3-fold serial dilution starting from 10 µM or 30 µM. This helps to identify the potency range of the compound and establish a dose-response curve.
Q2: What is the maximum final concentration of DMSO that is tolerable in most assays? A2: The final concentration of DMSO in the assay well should ideally be kept below 0.5%, and absolutely no higher than 1%. High concentrations of DMSO can affect enzyme activity, impact cell viability, and cause compounds to precipitate out of solution.[12] It is crucial to maintain the same final DMSO concentration across all wells, including controls, to avoid solvent-induced artifacts.
Q3: Should I be concerned about compound interference with common assay readouts? A3: Yes, this is a critical consideration. Compounds containing aromatic heterocyclic rings, like pyridazine, have the potential to interfere with fluorescence- or absorbance-based readouts.[12] It is essential to run control wells containing only the compound and assay buffer (no enzyme or cells) to quantify any intrinsic fluorescence or absorbance at the measurement wavelengths. This background signal must be subtracted from the experimental wells.
Q4: How does pH affect the compound's activity? A4: pH is a critical factor. The compound has a primary amine and pyridazine nitrogens, which will be protonated to varying degrees depending on the pH of the assay buffer.[13] This charge state can dramatically influence how the compound interacts with its biological target and can also affect its solubility. It is vital to use a well-buffered system and ensure the pH is consistent across all experiments. A change in pH can alter reaction rates and chemical stability.[13][14]
Section 3: Assay Development and Optimization Workflow
Reducing variability starts with a systematic approach to assay development. The following workflow provides a logical path from initial reagent testing to a validated protocol.
Caption: Decision Tree for Troubleshooting High Variability
Problem 2: Low Signal-to-Noise Ratio or Poor Z' Factor
Question: My assay window is very narrow, making it difficult to distinguish hits from background noise. How can I improve this?
Answer: A low signal-to-noise ratio (or a Z' factor < 0.5) indicates that the assay is not robust enough for reliable screening. [12]This can stem from either a weak maximum signal or a high background signal.
Potential Causes & Solutions:
-
Sub-optimal Reagent Concentrations: The concentration of enzyme, substrate, or cofactors may not be optimal for generating a strong signal.
-
Solution: Perform a matrix titration, varying the concentration of one component while keeping others constant, to find the concentrations that yield the maximum signal window. [15][16]Often, using the substrate at or near its Km value provides good sensitivity. [12]* High Background from Reagents or Compound: The compound itself may be fluorescent, or one of the assay reagents could be contributing to high background noise.
-
Solution: As mentioned in the FAQs, run controls to measure the compound's intrinsic signal. If a reagent is the issue, test different lots or suppliers. [17]Ensure you are using appropriate microplates (e.g., black plates for fluorescence assays) to minimize background and crosstalk. [12]* Incorrect Reaction Time: The assay may not have reached its optimal endpoint.
-
Solution: Conduct a time-course experiment to determine when the reaction signal is maximal and stable before substrate depletion becomes a factor. [12]* Degraded Reagents: Key reagents like enzymes or ATP can degrade if not stored properly.
-
Solution: Use fresh reagents or newly thawed aliquots for each experiment. Always store enzymes on ice during assay setup. [11]
-
Section 5: Validated Protocol Example: A Generic Kinase Inhibition Assay
This protocol provides a template illustrating the principles discussed above. Note: This is a hypothetical example and must be optimized for any specific kinase target.
Objective: To determine the IC₅₀ of 1-(Pyridazin-4-yl)propan-1-amine against Kinase X.
Materials:
-
Kinase X (e.g., from a commercial supplier)
-
Substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
1-(Pyridazin-4-yl)propan-1-amine (10 mM stock in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, Promega)
-
Solid white, low-volume 384-well plates
Protocol Steps:
-
Compound Dilution:
-
Prepare a serial dilution plate. In a 96-well plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to create a concentration range.
-
Create an intermediate dilution plate by transferring 1 µL from each well of the DMSO plate into 99 µL of Assay Buffer. This creates a 100x final concentration plate with 1% DMSO.
-
-
Assay Plate Setup:
-
Using a multichannel pipette or automated liquid handler, add 5 µL of the intermediate compound dilutions to the 384-well assay plate.
-
Controls: Add 5 µL of 1% DMSO in Assay Buffer to the "Maximum Activity" (0% inhibition) and "Background" (no enzyme) wells. Add 5 µL of a known potent inhibitor to the "Minimum Activity" (100% inhibition) wells.
-
-
Enzyme Addition:
-
Prepare a 2x enzyme solution in Assay Buffer. Add 10 µL of this solution to all wells except the "Background" wells.
-
To the "Background" wells, add 10 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a 2x substrate/ATP solution in Assay Buffer.
-
Add 10 µL of this solution to all wells to start the reaction. The final volume is 25 µL.
-
The final DMSO concentration is 0.2%.
-
-
Incubation:
-
Briefly shake the plate for 30 seconds.
-
Cover the plate and incubate at room temperature for the pre-determined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add detection reagents according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all wells.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Calculate the Z' factor for the plate: Z' = 1 - (3*(SD_Max + SD_Min)) / |Avg_Max - Avg_Min|. A Z' > 0.5 is considered excellent.
-
References
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
- Google Patents. (n.d.). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
-
Døssing, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
Faculty of Pharmacy. (n.d.). 3.2.5.5. Optimization of Assay by Automated Reagent Dilution. Retrieved from [Link]
-
Ye, F., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. [Link]
-
Hafner, M., et al. (2017). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC. [Link]
-
PubChemLite. (n.d.). 1-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-yl)propan-2-amine. Retrieved from [Link]
-
Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
Technology Networks. (2025, April 15). Reducing Errors and Increasing Throughput in Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Pyridazinones. 1. Synthesis and antisecretory and antiulcer activities of thio amide derivatives. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reagent concentration. Retrieved from [Link]
-
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]
-
MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
PMC. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]
-
MDPI. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
Central European Journal of Experimental Biology. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2023, July 4). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
-
WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Serosurvey Tools. (n.d.). Developing and Running Assay Protocols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Microbiological Consultants, LLC. (2024, September 15). Back to Basics: Best Practices for Plating Techniques used with Growth Promotion Testing. Retrieved from [Link]
-
HTS-V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]
-
BioProEdit. (2026, February 21). Why Are Primary Secondary and Tertiary Amines Important?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
-
American Society for Microbiology. (2006, October 9). Preparing Spread Plates Protocols. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]
-
FireGene. (2026, February 28). Design of Experiments for Protease Assay Optimization. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. PubChemLite - 1-(pyridin-4-yl)propan-1-amine (C8H12N2) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 8. serosurveytools.org [serosurveytools.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mybiosource.com [mybiosource.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.2.5.5. Optimization of Assay by Automated Reagent Dilution | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 16. researchgate.net [researchgate.net]
- 17. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
Technical Support Center: Strategies to Minimize Off-Target Effects of Pyridazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-based inhibitors. The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins, particularly kinases.[1][2][3] However, achieving target selectivity is a critical challenge, as off-target effects can lead to toxicity, ambiguous experimental results, and clinical failure.[4]
This guide provides a structured approach to understanding, identifying, and minimizing off-target effects. It combines frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides for specific experimental problems, and detailed protocols for essential validation assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for off-target activity with pyridazine-based kinase inhibitors?
A1: Off-target activity primarily stems from the high degree of conservation in the ATP-binding site across the human kinome.[5] Since most pyridazine-based inhibitors are ATP-competitive, they can bind to multiple kinases with similar active site topologies. Key factors include:
-
Kinome Homology: The inhibitor may bind to other kinases within the same family or subfamily that share key structural motifs.
-
Promiscuous Scaffolds: The core pyridazine structure itself might have inherent affinity for multiple targets, a common challenge with "privileged" scaffolds.[2]
-
Compound Concentration: Using excessively high concentrations in cellular assays can force binding to lower-affinity off-targets, producing misleading results.
Q2: My pyridazine inhibitor is potent in a biochemical assay but shows no effect or a different effect in my cell-based assay. What's happening?
A2: This is a frequent and important observation. The discrepancy often points to issues with cell permeability, target engagement in a cellular context, or dominant off-target effects.[6][7]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Lack of Target Engagement: Even if permeable, the inhibitor might not bind its intended target effectively inside the cell due to high intracellular ATP concentrations (mM range) outcompeting the inhibitor.[8]
-
Off-Target Phenotypes: The observed cellular phenotype (or lack thereof) could be the net result of the inhibitor hitting multiple targets, which may have opposing biological functions.
-
Compound Instability/Metabolism: The compound could be unstable or rapidly metabolized in the cell culture medium or within the cells.[9]
Q3: What is the first step I should take to characterize the selectivity of my lead compound?
A3: The first and most critical step is to perform a broad, unbiased kinase selectivity screen.[7][10] This involves testing your inhibitor against a large panel of kinases (often >300) at a fixed concentration (e.g., 1 µM). This provides a global view of its selectivity profile and identifies potential off-targets that require further investigation.[10] Several vendors offer these services.[6][7][10]
Q4: How can I distinguish a true on-target effect from an off-target effect in my cellular experiments?
A4: This requires orthogonal validation methods. Key strategies include:
-
Use a Structurally Unrelated Inhibitor: Confirm that a different inhibitor targeting the same protein, but with a distinct chemical scaffold, produces the same phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the target protein. If the inhibitor's effect is on-target, it should be mimicked by or occluded in the genetically modified cells.
-
Rescue Experiments: In a target knockdown/knockout background, express a version of the target protein that is resistant to your inhibitor (e.g., via a point mutation in the binding site). This should rescue the cells from the inhibitor's effect.
-
Cellular Target Engagement Assays: Directly measure the binding of your compound to its intended target in live cells using techniques like the Cellular Thermal Shift Assay (CETSA).[11][12][13]
Part 2: Troubleshooting Guides
Problem 1: High-Throughput Screen (HTS) yields a potent pyridazine-based hit, but follow-up assays show widespread off-target activity.
| Probable Cause | Recommended Solution & Rationale |
| Promiscuous Scaffold | Solution: Initiate a Structure-Activity Relationship (SAR) study. The goal is to identify regions of the molecule that can be modified to enhance selectivity without sacrificing potency. By systematically altering substituents on the pyridazine ring, you can explore how these changes affect binding to both on-target and off-target kinases.[1][14] This iterative process is fundamental to medicinal chemistry. |
| Assay Conditions | Solution: Re-evaluate the primary assay conditions. Ensure the ATP concentration is at or near the Km value for the target kinase.[8][15] High ATP concentrations can mask the potency of non-competitive or allosteric inhibitors, while very low concentrations can exaggerate the apparent potency of ATP-competitive compounds, potentially leading to the selection of non-selective hits. |
| Inhibitor Conformation | Solution: Investigate atropisomerism. Some kinase inhibitors can exist as stable, non-interconverting rotational isomers (atropisomers), where one isomer is highly selective and the other is promiscuous.[4] Synthesizing and testing the locked, single atropisomers can dramatically improve the selectivity profile.[4] |
Problem 2: Compound demonstrates unexpected toxicity in cell culture, unrelated to the known function of the intended target.
| Probable Cause | Recommended Solution & Rationale |
| Off-Target Kinase Inhibition | Solution: Cross-reference your kinase panel screening data with known toxicity-mediating kinases (e.g., certain members of the SRC family, AURK, CDK family). If a known "bad actor" kinase is a potent off-target, medicinal chemistry efforts should be directed at designing it out. |
| Metabolic Activation | Solution: Conduct a metabolic stability assay using liver microsomes or hepatocytes. Pyridazine rings can be susceptible to metabolic modification, which may generate reactive or toxic metabolites.[16] Identifying the site of metabolism allows for targeted chemical modifications (e.g., adding a blocking group like fluorine) to prevent the formation of toxic species.[16] |
| Non-Kinase Off-Targets | Solution: Perform a broader target screen. Pyridazine-based molecules are not limited to kinases and can interact with other protein classes.[17] Consider screens against GPCRs, ion channels, or proteases, especially if the observed toxic phenotype is characteristic of these target families. |
Part 3: Core Experimental Protocols & Methodologies
A systematic approach to confirming on-target activity and mapping off-target effects is crucial. The following workflow outlines a best-practice cascade for inhibitor validation.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Part 4: Advanced Strategies for Selectivity Enhancement
Computational and In Silico Approaches
Modern drug discovery leverages computational methods to predict and rationalize off-target effects before synthesis. [18][19]* Binding Site Similarity: Computational tools can compare the structural and physicochemical properties of the target kinase's ATP pocket with all other kinases in the kinome. [20][21]This can predict likely off-targets based on pocket similarity, guiding which kinases to pay close attention to in screening panels. [21]* Molecular Docking and Simulation: Docking your inhibitor into the crystal structures of high-risk off-targets can provide structural hypotheses for why binding occurs. This insight is invaluable for designing modifications that disrupt off-target binding while maintaining on-target affinity. [5][22]
Structure-Based Design and Medicinal Chemistry
Ultimately, improving selectivity is a medicinal chemistry challenge. Several strategies have proven effective:
-
Exploiting Non-Conserved Residues: Focus modifications on parts of the inhibitor that interact with less conserved regions of the ATP binding site, such as the "gatekeeper" residue or the solvent-front. [23]* Targeting Inactive Conformations: Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of a kinase. These conformations are often more structurally diverse than the active state, offering more opportunities for selective interactions. [5]* Covalent Inhibition: If a non-conserved cysteine residue is present near the active site, designing a covalent inhibitor that forms a permanent bond can provide exquisite selectivity and durable target inhibition. [23]* Allosteric Inhibition: Move away from the conserved ATP site entirely by designing inhibitors that bind to allosteric sites, which are typically unique to a specific kinase or a small subfamily.
By combining broad empirical screening with targeted, hypothesis-driven experiments and rational design, researchers can successfully navigate the challenges of off-target effects and develop highly selective and effective pyridazine-based inhibitors.
References
-
New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11). Drug Target Review. [Link]
-
Orengo, C. A., & Thornton, J. M. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 3, 202. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025, November 13). bioRxiv. [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]
-
Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites. (2016, March 30). CORDIS, European Commission. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Chemistry. [Link]
-
Vippagunta, S. R., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 51(10), 2529-2541. [Link]
-
Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (2018, July 9). ResearchGate. [Link]
-
Cheng, F., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 278-286. [Link]
-
Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]
-
Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 280(21), 5171-5180. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]
-
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2018). Organic & Biomolecular Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]
-
Kinase Activity Profiling Services. (n.d.). Pamgene. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI. [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013, July 31). ACS Publications. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Methods for reducing siRNA off-target binding. (n.d.). Eclipsebio. [Link]
-
Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker. (2017, August 17). PubMed. [Link]
-
A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). MDPI. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites | KIBinding | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 23. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the In Vivo Metabolic Instability of 1-(Pyridazin-4-yl)propan-1-amine
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating 1-(Pyridazin-4-yl)propan-1-amine and related compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the in vivo metabolic instability of this chemical entity. The information herein is designed to empower you to make informed decisions in your experimental design and to optimize the metabolic profile of your drug candidates.
I. Understanding the Challenge: Metabolic "Soft Spots"
The pyridazine core, while offering desirable pharmacophoric features, can be susceptible to metabolic modification.[1] The primary amine in 1-(Pyridazin-4-yl)propan-1-amine presents a likely site for metabolic attack, potentially leading to rapid clearance and low systemic exposure.
Q1: My compound, 1-(Pyridazin-4-yl)propan-1-amine, shows excellent in vitro potency but has poor in vivo efficacy. Could metabolic instability be the culprit?
A1: Yes, this is a classic scenario in drug discovery. High in vitro potency that doesn't translate to in vivo efficacy often points to suboptimal pharmacokinetic properties, with metabolic instability being a primary suspect.[2] The body's metabolic machinery, primarily Cytochrome P450 (CYP) enzymes in the liver, can rapidly modify and eliminate the compound before it reaches its target in sufficient concentrations.[3][4]
Troubleshooting Workflow for Investigating Metabolic Instability
dot graph TD { A[Start: Poor In Vivo Efficacy] --> B{Hypothesis: Metabolic Instability}; B --> C[In Vitro Metabolic Stability Assays]; C --> D{High Clearance?}; D -- Yes --> E[Metabolite Identification]; D -- No --> F[Re-evaluate Other PK/PD Factors]; E --> G{Identify Metabolic "Soft Spots"}; G --> H[Rational Structural Modification]; H --> I[Synthesize Analogs]; I --> C; H --> J[Re-evaluate In Vivo Efficacy]; }
Caption: A general workflow for addressing suspected metabolic instability.
II. Pinpointing the Problem: Metabolite Identification
Identifying the specific metabolites of 1-(Pyridazin-4-yl)propan-1-amine is crucial for understanding its metabolic fate and designing strategies to improve its stability.[5]
Q2: What are the likely metabolic pathways for 1-(Pyridazin-4-yl)propan-1-amine?
A2: Based on its structure, several metabolic transformations are possible:
-
Oxidation of the Pyridazine Ring: The electron-rich pyridazine ring is susceptible to oxidation by CYP enzymes, potentially forming N-oxides or hydroxylated derivatives.[6][7]
-
Deamination of the Primary Amine: The primary amine can be a substrate for monoamine oxidase (MAO) or other enzymes, leading to the formation of a ketone or aldehyde, which can be further oxidized to a carboxylic acid.[8]
-
N-oxidation of the Primary Amine: The exocyclic amine group can undergo oxidation to form hydroxylamine and nitroso metabolites.[7]
-
Phase II Conjugation: The parent compound or its Phase I metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[9]
Potential Metabolic Pathways
dot graph TD { A[1-(Pyridazin-4-yl)propan-1-amine] --> B[Oxidation on Pyridazine Ring]; A --> C[Deamination of Primary Amine]; A --> D[N-oxidation of Primary Amine]; B --> E[Phase II Conjugation]; C --> E; D --> E; }
Caption: Plausible metabolic pathways for 1-(Pyridazin-4-yl)propan-1-amine.
Q3: What experimental approach should I use to identify the metabolites of my compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification in biological matrices.[9][10][11]
Experimental Protocol: In Vivo Metabolite Profiling
-
Animal Dosing: Administer 1-(Pyridazin-4-yl)propan-1-amine to a suitable animal model (e.g., rats or mice) via the intended clinical route.[12]
-
Sample Collection: Collect blood, urine, and feces at various time points post-dose.[13]
-
Sample Preparation: Process the biological samples to extract the parent compound and its metabolites. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[11]
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method.[14][15] The high-resolution mass spectrometry (HRMS) capabilities of modern instruments can provide accurate mass measurements to help elucidate the elemental composition of metabolites.[9]
-
Data Analysis: Compare the mass spectra of the parent compound with those of potential metabolites to identify biotransformations such as oxidation (+16 Da), dehydrogenation (-2 Da), or glucuronidation (+176 Da).
III. Solving the Problem: Strategies to Enhance Metabolic Stability
Once the metabolic "soft spots" have been identified, the next step is to rationally design and synthesize analogs with improved metabolic stability.[16][17]
Q4: How can I modify the structure of 1-(Pyridazin-4-yl)propan-1-amine to block metabolic pathways?
A4: Several strategies can be employed:
-
Blocking Ring Oxidation: Introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to the pyridazine ring to decrease its electron density and make it less susceptible to oxidation.[18]
-
Protecting the Primary Amine:
-
Steric Hindrance: Introduce bulky groups near the amine to sterically hinder the approach of metabolizing enzymes.
-
Bioisosteric Replacement: Replace the primary amine with a more metabolically stable functional group, such as a secondary or tertiary amine, or incorporate it into a heterocyclic ring.[19]
-
-
Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated metabolism.[16]
Table 1: Structural Modification Strategies and Their Rationale
| Strategy | Modification Example | Rationale |
| Blocking Ring Oxidation | Introduce a fluorine atom to the pyridazine ring. | Reduces the electron density of the ring, making it less prone to oxidation.[18] |
| Protecting the Amine | Convert the primary amine to a secondary amine (e.g., N-methyl). | Can reduce susceptibility to deamination and N-oxidation.[18] |
| Deuteration | Replace the hydrogen on the carbon bearing the amine with deuterium. | The stronger C-D bond can slow the rate of metabolism at that position.[16] |
Q5: I've synthesized several analogs. How do I efficiently screen them for improved metabolic stability?
A5: In vitro metabolic stability assays using liver microsomes or hepatocytes are a high-throughput and cost-effective way to rank-order your compounds before moving into more extensive in vivo studies.[16]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compounds (analogs of 1-(Pyridazin-4-yl)propan-1-amine) with liver microsomes (or hepatocytes) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. Compounds with a longer t½ and lower CLint are considered more metabolically stable.
IV. Validating the Solution: In Vivo Pharmacokinetic Studies
The final step is to confirm that the structural modifications have indeed improved the in vivo metabolic stability and overall pharmacokinetic profile of your compound.[2][20]
Q6: What key pharmacokinetic parameters should I assess for my lead candidates?
A6: A full pharmacokinetic (PK) study in an appropriate animal model will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of your compound.[21][22] Key parameters to evaluate include:
-
Clearance (CL): A measure of the body's efficiency in eliminating the drug.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation unchanged.[23]
Table 2: Interpreting Pharmacokinetic Parameters
| Parameter | Desired Change for Improved Stability | Implication |
| Clearance (CL) | Decrease | Slower elimination from the body. |
| Half-life (t½) | Increase | Longer duration of action. |
| Bioavailability (F%) | Increase | More of the drug reaches the target. |
Workflow for In Vivo Pharmacokinetic Assessment
dot graph TD { A[Select Lead Candidates] --> B[Dose Administration (e.g., IV and PO)]; B --> C[Serial Blood Sampling]; C --> D[Plasma Concentration Analysis (LC-MS/MS)]; D --> E[Pharmacokinetic Modeling]; E --> F[Determine Key PK Parameters]; F --> G{Improved Profile?}; G -- Yes --> H[Proceed to Efficacy/Toxicity Studies]; G -- No --> I[Return to Structural Modification]; }
Caption: A streamlined workflow for in vivo pharmacokinetic evaluation.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to address the in vivo metabolic instability of 1-(Pyridazin-4-yl)propan-1-amine and advance your most promising candidates toward clinical development.
V. References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
-
FDA issues final guidance on bioanalytical method validation. (n.d.). Vertex AI Search.
-
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Vertex AI Search.
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
-
Analytical strategies for identifying drug metabolites. (2007, May 15). PubMed.
-
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom.org.
-
Technical Support Center: Strategies to Reduce Pyridazine Toxicity. (n.d.). Benchchem.
-
Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
-
Technical Support Center: Strategies to Enhance In Vivo Bioavailability. (n.d.). Benchchem.
-
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). ResearchGate.
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.
-
Enhancement of metabolic stability with structural modifications... (n.d.). ResearchGate.
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). PMC.
-
In Vivo Pharmacokinetics & Preclinical Research Services. (n.d.). TheraIndx Life Sciences.
-
What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse.
-
Common Heterocycles & Drug Metabolism. (n.d.). Scribd.
-
In Vivo ADME Testing in Drug Development: A Short Guide. (2022, August 1). WuXi AppTec.
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PMC.
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. selvita.com [selvita.com]
- 3. mdpi.com [mdpi.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 10. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 11. longdom.org [longdom.org]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nedmdg.org [nedmdg.org]
- 19. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 20. symeres.com [symeres.com]
- 21. theraindx.com [theraindx.com]
- 22. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Pyridazine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the common challenges associated with the oral bioavailability of pyridazine-based drug candidates. Pyridazine and its fused-ring derivatives are versatile scaffolds in medicinal chemistry, offering a wide range of pharmacological activities.[1][2][3][4][5] However, the unique physicochemical properties of the pyridazine ring can often lead to suboptimal pharmacokinetic profiles, particularly poor oral bioavailability.
This resource is designed to be a practical bench companion, moving beyond theoretical knowledge to offer actionable, field-proven insights. We will dissect the underlying causes of poor bioavailability and provide structured, step-by-step guidance to diagnose and solve these issues through formulation science and medicinal chemistry.
Section 1: Understanding the Bioavailability Challenge with Pyridazine Scaffolds
The pyridazine ring is characterized by its adjacent nitrogen atoms, which create a significant dipole moment and endow it with unique properties.[6][7] While these features can be advantageous for target binding through robust hydrogen-bonding, they often present challenges for oral absorption.[6]
Common Issues Leading to Poor Oral Bioavailability:
-
Poor Aqueous Solubility: The polarity of the pyridazine nucleus, combined with the often-planar and rigid nature of the larger molecule, can lead to strong crystal lattice energy and, consequently, low solubility in gastrointestinal fluids.
-
Low Permeability: While the pyridazine ring itself is relatively small, the overall drug candidate can have a high molecular weight or an excess of hydrogen bond donors, hindering its ability to passively diffuse across the intestinal epithelium.
-
Metabolic Instability: The electron-deficient nature of the pyridazine ring and its nitrogen atoms can make it susceptible to rapid metabolism, particularly oxidation, by cytochrome P450 (CYP) enzymes in the liver and gut wall (first-pass metabolism).[8]
To systematically address these issues, we use the Biopharmaceutics Classification System (BCS) as a diagnostic framework. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most critical factors governing oral absorption.
| BCS Class | Solubility | Permeability | Primary Bioavailability Hurdle |
| Class I | High | High | None (Ideal) |
| Class II | Low | High | Dissolution Rate-Limited |
| Class III | High | Low | Permeability-Limited |
| Class IV | Low | Low | Dissolution & Permeability-Limited |
Table 1: The Biopharmaceutics Classification System (BCS)
Section 2: Troubleshooting Guide & Initial Diagnosis
FAQ: My pyridazine candidate shows low oral exposure in animal studies. Where do I begin?
Answer: The first step is to determine the root cause: is it a solubility, permeability, or metabolic stability issue? A systematic in vitro characterization will provide the necessary data to classify your compound and guide your strategy.
Caption: Workflow for Amorphous Solid Dispersion (ASD) formulation.
Protocol 2: Screening for a Viable Amorphous Solid Dispersion (ASD)
Objective: To identify a suitable polymer and drug loading to create a stable ASD that enhances dissolution.
-
Polymer Selection: Choose a few pharmaceutically acceptable polymers with varying properties (e.g., HPMC-AS, PVP/VA, Soluplus®).
-
Solvent Casting (Small Scale):
-
Dissolve both the pyridazine compound and the polymer in a common volatile solvent (e.g., acetone, methanol).
-
Prepare solutions with different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load).
-
Cast the solution onto a glass plate and allow the solvent to evaporate slowly under a vacuum.
-
-
Characterization:
-
Visual Inspection: A successful film should be clear and transparent. Cloudiness may indicate phase separation or crystallization.
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a homogeneous amorphous dispersion. The absence of a melting endotherm confirms the absence of crystalline material.
-
Powder X-Ray Diffraction (PXRD): An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will have sharp Bragg peaks.
-
-
In Vitro Dissolution:
-
Perform dissolution testing in simulated intestinal fluid.
-
Monitor the drug concentration over time. A good ASD will show a rapid increase in concentration (supersaturation) followed by a sustained plateau before precipitation.
-
-
Stability Assessment: Store the most promising ASD formulations at accelerated conditions (e.g., 40°C/75% RH) and re-test for crystallinity after several weeks.
Troubleshooting Common ASD Issues
| Issue | Potential Cause | Suggested Solution |
| Recrystallization on Storage | Poor drug-polymer miscibility; insufficient polymer to stabilize the drug; moisture sorption. | Decrease drug loading; switch to a polymer with stronger specific interactions (e.g., hydrogen bonding) with the drug; add a secondary stabilizer. |
| Rapid Precipitation in Dissolution | Supersaturation level is too high for the polymer to maintain. | Lower the drug loading; add a precipitation inhibitor (another polymer) to the formulation. |
| Phase Separation (Cloudy Film) | Thermodynamic immiscibility between drug and polymer at the tested loading. | Lower the drug loading significantly; screen for a more miscible polymer. |
Section 4: Strategies for Permeability-Limited Candidates (BCS Class III/IV)
If your compound is soluble but struggles to cross the intestinal membrane, its structure must be modified to enhance its lipophilicity.
FAQ: My compound is soluble but has low Caco-2 permeability. How can I improve it?
Answer: The prodrug approach is a powerful medicinal chemistry strategy. [9]It involves chemically modifying the drug to create an inactive, more lipophilic version that can easily cross the cell membrane. Once inside the cell or bloodstream, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug. [10][11][]
Caption: The carrier-linked prodrug concept for enhancing permeability.
Protocol 3: Ester Prodrug Synthesis and In Vitro Evaluation
Objective: To synthesize a simple ester prodrug of a pyridazine candidate containing a carboxylic acid or hydroxyl group and confirm its ability to revert to the parent drug.
A. Synthesis (Example: Pivaloyloxymethyl (POM) ether from a hydroxyl group)
-
Dissolve the parent pyridazine drug (containing an -OH group) in a suitable aprotic solvent (e.g., DMF).
-
Add a base (e.g., NaH) at 0°C to deprotonate the hydroxyl group.
-
Add chloromethyl pivalate (POM-Cl) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction and purify the resulting POM-ether prodrug by column chromatography or recrystallization.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
B. In Vitro Hydrolysis Assay
-
Incubate the prodrug in solutions of varying biological relevance:
-
pH 7.4 buffer (to assess chemical stability).
-
Rat or human plasma (to assess enzymatic hydrolysis).
-
Rat or human liver S9 fraction (to assess hepatic hydrolysis).
-
-
Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS/MS.
-
Interpretation: An ideal prodrug is stable in buffer but rapidly converts to the active drug in plasma or S9 fraction. This indicates that it will likely survive the GI tract but release the active payload upon absorption.
Section 5: Overcoming Metabolic Instability
Rapid metabolism is a common liability for N-heterocycles. [8]If your in vitro stability assay shows a short half-life, you must identify the metabolic "hotspot" and modify the structure to block this pathway.
FAQ: My compound has a half-life of less than 5 minutes in liver microsomes. What's the next step?
Answer: The priority is to identify the site of metabolism. This is achieved through "metabolite identification" studies, which pinpoint the exact location on the molecule that is being modified by metabolic enzymes.
Protocol 4: Metabolite Identification and Structural Modification
Objective: To identify major metabolites and design a second-generation analog with improved stability.
A. Metabolite Identification
-
Perform a scaled-up version of the metabolic stability assay, using a higher concentration of your compound and a longer incubation time to generate sufficient quantities of metabolites.
-
Analyze the quenched samples using high-resolution LC-MS/MS.
-
Look for new peaks in the chromatogram that correspond to expected metabolic transformations (e.g., +16 Da for oxidation, +14 Da for N-methylation, -14 Da for N-demethylation).
-
Use MS/MS fragmentation to elucidate the structure of the metabolite and pinpoint the site of modification. For pyridazines, N-oxidation is a common pathway. [8] B. Structure-Metabolism-Relationship (SMR) Guided Design
-
Once a metabolic hotspot is identified, design new analogs to block it.
-
Example Strategies:
-
If N-oxidation of the pyridazine ring is observed: Introduce a small, electron-withdrawing group (e.g., fluorine) on the pyridazine ring adjacent to the oxidized nitrogen. This can reduce the electron density of the nitrogen, making it less susceptible to oxidation.
-
If oxidation of an adjacent aromatic ring is observed: Block the site of oxidation by introducing a metabolically robust group, such as a fluorine or chlorine atom.
-
If N-dealkylation of a piperazine ring is observed: Replace the N-alkyl group with a more stable alternative, such as an N-cyclopropyl group, or incorporate gem-dimethyl groups on the carbon adjacent to the nitrogen. [13]3. Synthesize the new analogs and re-run the in vitro metabolic stability assay. A significant increase in the half-life validates your SMR hypothesis.
-
Section 6: The Final Test: In Vivo Pharmacokinetic Assessment
After optimizing your candidate through formulation or chemical modification, the definitive test is an in vivo pharmacokinetic (PK) study.
Protocol 5: Workflow for an Oral Bioavailability Study in Rats
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, F%) of an optimized pyridazine candidate.
Caption: Standard workflow for a rodent oral bioavailability study.
Key Considerations for Bioanalysis: A robust and validated bioanalytical method is critical for generating reliable PK data. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma due to its high sensitivity and selectivity. [14][15][16][17]Your method must be validated for accuracy, precision, linearity, and stability according to regulatory guidelines.
References
-
Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M. and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Scott, J.S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters, 12(5), 816-823. [Link]
-
Meanwell, N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]
-
Döncző, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. [Link]
-
Catarzi, D., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals, 16(11), 1599. [Link]
-
Meanwell, N.A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar. [Link]
-
Al-Sanea, M.M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(5), 639. [Link]
-
Marnewick, J., et al. (2017). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 22(5), 805. [Link]
-
Kumar, S., & Singh, S. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Suneetha, A., & B, R. (2024). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]
-
Al-Ghananeem, A.M., & Malkawi, A.H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 329. [Link]
-
Shah, S. (2021). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int. [Link]
-
O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-71. [Link]
-
Mondal, S., et al. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Molecules, 25(1), 188. [Link]
-
Roncaglioni, A., et al. (2023). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 24(20), 15309. [Link]
-
Shirsath, B., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. Asian Journal of Pharmaceutical Research and Development, 13(6), 168-176. [Link]
-
Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2335-2351. [Link]
-
Liu, Z., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(3), 741-750. [Link]
-
Paśko, P., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Metabolites, 13(12), 1162. [Link]
-
Shirsath, B., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. ResearchGate. [Link]
-
Loureiro, A.I., et al. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
-
Rehman, T.U., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
-
Author. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Longdom Publishing. [Link]
-
Author. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Allam, H.A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20, 2435–2462. [Link]
-
Rahman, M.A., et al. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Advances in Chemical Engineering and Science, 14, 127-142. [Link]
-
Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1469-1475. [Link]
-
Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 333-347. [Link]
-
Moslin, R.J., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1256-1261. [Link]
-
Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(2), 1341-1348. [Link]
-
Sharma, A., & Jain, C.P. (2012). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Butler, J., & Hens, B. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. AAPS Journal, 16(5), 903-915. [Link]
-
Author. (2022). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]
-
Wielechowska, M. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e1001. [Link]
-
Author. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]
-
Darwich, A.S., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 9(4), 39. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 13. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajprd.com [ajprd.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting unexpected results in experiments with 1-(Pyridazin-4-yl)propan-1-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(Pyridazin-4-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile heterocyclic building block. We will delve into the causality behind unexpected results and provide field-proven, validated protocols to ensure the integrity and success of your research.
A Note on the Pyridazine Scaffold
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement makes the ring system electron-deficient (π-deficient), which profoundly influences its reactivity.[1][2] Unlike benzene, the pyridazine nucleus is more susceptible to nucleophilic attack and exhibits unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capabilities, which are valuable in drug design.[3][4] Understanding these core principles is fundamental to troubleshooting.
Section 1: Core Compound Properties & Handling
Proper handling and storage are the first lines of defense against experimental variability. The stability of 1-(Pyridazin-4-yl)propan-1-amine is critical for reproducible results.
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₇H₁₁N₃ | [5] |
| Molecular Weight | 137.18 g/mol | Extrapolated |
| Appearance | Varies; often a liquid or low-melting solid. | [6][7] |
| Storage Conditions | Store at -20°C under an inert atmosphere (Argon or Nitrogen), sealed away from moisture and light.[8][9] | [8][9] |
| Handling Precautions | Handle in a well-ventilated area or chemical fume hood.[10] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[10][11] | [10][11] |
| Chemical Stability | The primary amine is susceptible to oxidation and may react with atmospheric CO₂. The pyridazine ring is generally stable but can be reactive under strongly acidic or basic conditions or with potent nucleophiles.[4][12] | [4][12] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides in Section 3.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
A1: Low yields with this compound typically stem from three areas:
-
Reagent Instability: The primary amine is a good nucleophile but can also be a site for side reactions or degradation. Ensure the compound is fresh and has been stored correctly.
-
Sub-optimal Reaction Conditions: Pyridazines can be sensitive. Excessive heat can lead to decomposition, while an incorrect pH can alter the nucleophilicity of the amine or the reactivity of your reaction partner.
-
Atmospheric Contamination: Moisture can quench sensitive reagents (e.g., coupling agents, organometallics), and oxygen can lead to oxidative side products. Running reactions under a dry, inert atmosphere (N₂ or Ar) is highly recommended.[13]
Q2: I'm observing a persistent impurity in my crude product by LC-MS that I can't identify. What could it be?
A2: An unknown impurity could be a result of a side reaction involving the pyridazine ring itself. Due to its π-deficient nature, the pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr), especially if there are leaving groups on the ring or if strong nucleophiles are present in your reaction mixture.[12][14] Another possibility is N-oxidation of one of the ring nitrogens, particularly if you are using oxidative conditions.
Q3: The color of my compound has changed from light yellow to a dark brown/red upon storage. Is it still usable?
A3: A significant color change often indicates degradation, likely through oxidation of the amine or reactions involving the pyridazine ring.[1] Before use, you MUST re-analyze the material for purity via HPLC and confirm its identity by ¹H NMR or LC-MS. If significant degradation is observed (e.g., purity <90% or multiple new signals), the material should be repurified or discarded to avoid introducing impurities into your experiments.
Q4: My NMR spectrum looks more complex than expected, with broad peaks or extra signals. What's happening?
A4: This can be due to several factors. Firstly, proton exchange on the primary amine (-NH₂) can cause peak broadening; this can sometimes be resolved by adding a drop of D₂O to your NMR tube, which will exchange the amine protons for deuterium, causing the signals to disappear. Secondly, if your molecule has restricted bond rotation, you may be observing rotamers, which appear as multiple sets of signals. Finally, the two nitrogen atoms of the pyridazine ring can be protonated at different pH values, which can lead to complex equilibria in solution.
Section 3: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving specific experimental failures.
Guide 1: Low Yield in Amide Coupling Reactions
Amide coupling is a common application for this amine. Failure here is often systematic.
Potential Causes & Diagnostic Workflow
Caption: Troubleshooting workflow for low amide coupling yield.
Experimental Protocol: Diagnostic Small-Scale Reaction
This protocol helps determine if reagent quality or reaction conditions are the issue.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Setup:
-
In Vial A (Control): Add your carboxylic acid (1.0 eq), fresh, high-purity 1-(Pyridazin-4-yl)propan-1-amine (1.1 eq), and a fresh bottle of coupling reagent (e.g., HATU, 1.2 eq).
-
In Vial B (Test): Use your existing batch of 1-(Pyridazin-4-yl)propan-1-amine and coupling reagent with the same stoichiometry.
-
-
Reaction:
-
Dissolve the components of each vial in anhydrous DMF (0.5 M).
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to each.
-
Seal the vials under nitrogen and stir at room temperature.
-
-
Monitoring: After 2 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS.
-
Analysis:
-
If Vial A shows high conversion and Vial B does not, your reagents (amine or coupling agent) are suspect.
-
If neither vial shows significant conversion, the issue may be the solvent, base, or the intrinsic reactivity of your carboxylic acid.
-
Guide 2: Characterizing Unexpected Side Products
The pyridazine ring's electronics can lead to non-intuitive side reactions.
Potential Side Reaction Pathways
The electron-deficient nature of the pyridazine ring makes carbons 3 and 6, and to a lesser extent carbon 5, susceptible to attack by nucleophiles present in the reaction medium (e.g., hydroxide, amines, carbanions).[12]
Caption: Potential side reaction pathways for the pyridazine scaffold.
Protocol: Analytical Workflow for Impurity Identification
-
LC-MS Analysis:
-
Obtain a high-resolution mass spectrum (HRMS) of the impurity peak to determine its exact mass. This is critical for predicting a molecular formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Loss of the propanamine side chain is a likely fragmentation, which can help confirm if the pyridazine core has been modified.
-
-
Preparative HPLC / SFC:
-
Isolate a sufficient quantity (1-5 mg) of the impurity using preparative chromatography.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the isolated impurity. Pay close attention to the aromatic region. A change in the splitting patterns or chemical shifts of the pyridazine protons is a strong indicator of substitution on the ring.
-
Run a 2D NMR experiment (e.g., HSQC, HMBC) to correlate protons with carbons and establish connectivity to confirm the structure of the side product.
-
Guide 3: Resolving Inconsistent Analytical Results
If your results vary between runs, the issue may lie with the analytical method itself.
Common HPLC Issues and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine and residual acidic silanols on the C18 column. | Add a competitor base like triethylamine (TEA) (0.1% v/v) to the mobile phase.[15] Alternatively, use a buffered mobile phase (e.g., ammonium formate, pH 3-4) to ensure the amine is consistently protonated. |
| Poor Peak Shape | The compound may be unstable in the mobile phase (e.g., reacting with acetonitrile). | Try a different organic modifier like methanol. Analyze a sample immediately after preparation and then again after several hours to check for degradation in the autosampler vial. |
| Ghost Peaks | Carryover from a previous injection. The compound may be sticky. | Implement a robust needle wash protocol on your HPLC system, using a strong solvent like isopropanol or a solvent mixture that effectively dissolves your compound. |
| Shifting Retention | Inconsistent mobile phase composition or column temperature. Unbuffered mobile phase leading to pH drift. | Ensure mobile phase is freshly prepared and well-mixed. Use a column oven to maintain a constant temperature (e.g., 30°C).[16] Use a buffered mobile phase to maintain a stable pH. |
Protocol: Standardized HPLC-UV Method for Purity Analysis
This method provides a robust starting point for routine analysis.
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for 2 minutes (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an experimentally determined λₘₐₓ).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[15]
References
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Troubleshooting amine plants. (n.d.). ResearchGate. Retrieved from [Link]
-
Amine plant troubleshooting and optimization. (1995). OSTI.GOV. Retrieved from [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]
-
Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety. Retrieved from [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]
-
1-(Pyridin-4-yl)propan-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Pyridazine. (n.d.). Grokipedia. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
1-(pyridin-4-yl)propan-1-amine. (n.d.). PubChemLite. Retrieved from [Link]
-
Elnagdi, M. H. et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. Retrieved from [Link]
-
Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Retrieved from [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). MDPI. Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NMAM METHOD 5601. (2016). CDC. Retrieved from [Link]
-
Pyridazine. (n.d.). Wikipedia. Retrieved from [Link]
- Pyridazinyl amino derivatives as alk5 inhibitors. (n.d.). Google Patents.
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. (n.d.). Food Science and Preservation. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 3-(pyridazin-4-yl)propan-1-amine dihydrochloride | 1819983-05-5 [sigmaaldrich.com]
- 6. Pyridazine | 289-80-5 [chemicalbook.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. cdc.gov [cdc.gov]
- 16. Food Science and Preservation [ekosfop.or.kr]
Method development for scaling up the synthesis of 1-(Pyridazin-4-yl)propan-1-amine
Welcome to the Technical Support Center for the scale-up synthesis of 1-(Pyridazin-4-yl)propan-1-amine . As a Senior Application Scientist, I have structured this guide to bridge the gap between fundamental mechanistic theory and pilot-plant reality.
When scaling the synthesis of this specific functionalized heterocycle, process chemists face a dual challenge: the potent chelating capability of the pyridazine ring (which acts as a transition metal poison) and the volatility of highly exothermic intermediate steps. This center provides validated protocols, causality-driven troubleshooting, and robust in-process controls to ensure reproducible yield and purity profiles.
Part 1: Architectural Workflow & Causal Strategy
The optimal route for large-scale synthesis avoids expensive stoichiometric chiral auxiliaries. Instead, we utilize a two-stage approach: Grignard addition to commercially available pyridazine-4-carbonitrile, followed by Direct Asymmetric Reductive Amination (DARA) using a Ruthenium-based catalyst under ammonia and hydrogen gas.
Catalytic workflow for the scale-up synthesis of 1-(pyridazin-4-yl)propan-1-amine.
Part 2: Step-by-Step Experimental Methodologies
Every protocol below is engineered as a self-validating system . This means the physical or chemical behavior of the reaction itself serves as an intrinsic quality control checkpoint before you commit to downstream steps.
Method A: Synthesis of 1-(Pyridazin-4-yl)propan-1-one (Ketone Intermediate)
Causality: Nucleophilic attack of ethylmagnesium bromide on the electron-deficient pyridazine-4-carbonitrile is highly exothermic. Controlling the feed rate is critical to prevent degradation of the heterocycle and to avoid localized hot spots that lead to polymerization.
-
Setup & Purge: Equip a 50 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and dropping funnel. Purge with N₂ for 30 mins.
-
Substrate Solvation: Dissolve pyridazine-4-carbonitrile (1.0 eq, 1.5 kg) in anhydrous THF (15 L). Cool the reactor jacket to maintain an internal temperature of -20 °C.
-
Controlled Dosing: Charge the dropping funnel with Ethylmagnesium bromide (3.0 M in Et₂O, 1.1 eq). Add dropwise over 4 hours.
-
Self-Validation Point 1: The internal temperature must not exceed -10 °C during dosing. If it does, pause the feed; the cooling system is underperforming, risking byproduct formation.
-
-
Hydrolysis: Once addition is complete, stir for 2 hours at 0 °C. Quench cautiously with cold 2M HCl (10 L) to hydrolyze the iminium intermediate to the target ketone.
-
Phase Separation & Isolation: Extract with Ethyl Acetate (3 x 10 L). Wash organic layers with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Point 2 (Analytics): Perform an IR scan of the crude oil. The reaction is validated for the next step only if the strong nitrile stretch (~2230 cm⁻¹) has completely vanished and is replaced by a sharp ketone carbonyl stretch (~1700 cm⁻¹).
-
Method B: Direct Asymmetric Reductive Amination (DARA)
Causality: Transition metal-catalyzed reductive amination is challenging here. The electron-deficient nature of the pyridazine ring, featuring two adjacent nitrogen atoms, readily facilitates coordination to the Ruthenium catalyst, leading to severe catalyst deactivation[1][2]. To bypass this, we utilize a Brønsted acid additive (
-
Catalyst & Reagent Loading: In a 20 L high-pressure stainless steel Parr reactor, charge 1-(pyridazin-4-yl)propan-1-one (1.0 kg),
(0.5 eq, acting as the critical Brønsted acid additive), and (1.0 mol%). -
Solvent & Aminating Agent: Add anhydrous Methanol (8 L). Seal the reactor. Condense anhydrous
(10.0 eq) into the vessel at -30 °C. -
Hydrogenation: Pressurize the reactor with
to 30 bar. Heat the mixture to 110 °C with vigorous agitation (800 rpm).-
Self-Validation Point 3 (Physical Kinetics): Monitor the pressure gauge. The system will initially drop in pressure as
is consumed. The reaction is complete when the pressure strictly plateaus for at least 2 consecutive hours.
-
-
Workup & Free-basing: Cool to 20 °C and carefully vent the ammonia and hydrogen gases through an acidic scrubber. Concentrate the methanol. Partition the residue between 1M NaOH (to free-base the
and product salts) and Dichloromethane (DCM). Isolate the organic phase, dry, and concentrate to yield the pure chiral amine.
Part 3: Quantitative Optimization Data
To prevent costly trial-and-error at scale, below is the synthesized operational design space for the Ru-catalyzed DARA process, establishing the required parameters to overcome catalyst poisoning[3].
| Temperature (°C) | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 100 | 1.0 | 6.0 | < 70 | 92 |
| 100 | 2.0 | 6.0 | 95 | 93 |
| 110 | 1.0 | 6.0 | > 99 | > 93 |
| 110 | 1.0 | 24.0 | 100 | 94 |
Insight: Increasing the temperature to 110 °C is more economically viable and chemically efficient than doubling the catalyst loading from 1.0 to 2.0 mol%. High heat aids in rapidly displacing the chelating pyridazine nitrogens from the metal center[3].
Part 4: Troubleshooting Guide & FAQs
Q: During the DARA step, our conversion is stalling at 60-70%. Why is this happening and how do we fix it?
A: This is a textbook case of catalyst poisoning. The pyridazine ring is a strong chelator, and as the reaction progresses, the newly formed primary amine product also binds to the Ruthenium catalyst, stalling the catalytic cycle[2][3].
Actionable Fix: Ensure you are adding
Q: We are seeing an unacceptable amount of secondary amine (dimer) byproduct in our LC-MS profile. What is the root cause?
A: Secondary amines form via a "double reductive amination" where the primary amine product attacks unreacted ketone to form a secondary imine, which is subsequently reduced[3].
Actionable Fix: This is an issue of Le Chatelier's principle. You must maintain a vast molar excess of ammonia relative to the ketone to favor the primary imine. If condensing liquid
Q: Is it possible to use a standard Palladium on Carbon (Pd/C) catalyst for the reductive amination instead of Ru-dtbm-Segphos? A: If you are synthesizing a racemic mixture, Pd/C can technically be used, but it is highly discouraged for pyridazine derivatives. Pyridazines are notorious for completely inhibiting heterogeneous Palladium catalysts (like Pd/C) due to multidentate surface binding[1]. Furthermore, Pd/C cannot provide enantioselectivity (ee%). If you require the specific enantiomer of 1-(Pyridazin-4-yl)propan-1-amine, homogeneous Ruthenium or Iridium catalysts with chiral ligands (like Segphos or DUPHOS) are mandatory[4][5].
Q: During the Grignard addition, we observe significant black tar/polymer formation instead of the clean ketone. Why? A: Pyridazine systems are exceptionally sensitive to strong nucleophiles and bases. If the localized concentration of EtMgBr is too high, or if the temperature exceeds -10 °C, the Grignard reagent will attack the pyridazine ring itself (e.g., via Chichibabin-type additions or ring-opening polymerizations). Actionable Fix: Transition from batch dosing to continuous flow if possible. If constrained to batch, ensure strictly temperature-gated dropping of the Grignard reagent and use a high-shear impeller to disperse the reagent instantly upon contact with the solution.
References
-
Campbell, A. J., et al. "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 522-530. URL:[Link]
-
Xu, L., et al. "Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow." Organic Process Research & Development, vol. 29, no. 3, 2025, pp. 889-908. URL:[Link]
-
Quintanilla, J., et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." Molecules, vol. 23, no. 11, 2018. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Approach
In the landscape of drug discovery, particularly within oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The successful development of these agents hinges on a rigorous and multi-faceted validation of their mechanism of action (MOA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MOA of a novel putative kinase inhibitor, which we will refer to as "Compound X."
This document eschews a rigid template, instead adopting a logical, stepwise progression that mirrors the scientific process of hypothesis testing and evidence gathering. We will explore the critical experiments required to build a compelling case for a specific MOA, from initial cellular observations to direct target engagement. Throughout this guide, we will compare the experimental approaches for Compound X with established alternatives and control compounds, emphasizing the "why" behind each methodological choice.
Initial Hypothesis: Cellular Phenotype and Target Identification
The journey of MOA validation begins with an observable, dose-dependent cellular phenotype. For Compound X, let us hypothesize that it induces apoptosis in a cancer cell line known to be dependent on the activity of "Kinase Y," a fictitious but representative serine/threonine kinase.
Experimental Workflow: From Cellular Effect to Target Hypothesis
Caption: Workflow from initial phenotypic observation to the generation of a testable hypothesis for Compound X's mechanism of action.
A fundamental first step is to quantify the effect of Compound X on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cell line of interest in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of Compound X in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known Kinase Y inhibitor).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Comparative Data Summary:
| Compound | IC50 (nM) | Target(s) |
| Compound X | 50 | Putative Kinase Y |
| Known Kinase Y Inhibitor | 25 | Kinase Y |
| Staurosporine (Broad-spectrum) | 5 | Multiple Kinases |
Target Engagement: Does Compound X Interact with Kinase Y in Cells?
Observing a cellular phenotype is a crucial starting point, but it does not confirm direct target interaction. Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®) to determine target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat two populations of cells, one with vehicle and one with a saturating concentration of Compound X, for a defined period (e.g., 1 hour).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a gentle method like freeze-thaw cycles.
-
Temperature Gradient: Aliquot the lysates into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Separation: Cool the tubes to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes and prepare for analysis.
-
Detection: Analyze the amount of soluble Kinase Y in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature for both the vehicle and Compound X-treated samples. A rightward shift in the melting curve for the Compound X-treated sample indicates stabilization and therefore, target engagement.
Downstream Signaling: Does Compound X Inhibit the Kinase Y Pathway?
If Compound X truly inhibits Kinase Y, we expect to see a corresponding decrease in the phosphorylation of its known downstream substrates. Western blotting is the gold-standard technique for this type of analysis.
Signaling Pathway of Kinase Y
Caption: A representative signaling pathway for Kinase Y and its inhibition by Compound X.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a dose range of Compound X for a short period (e.g., 2 hours) to observe direct effects on signaling. Include vehicle and a known Kinase Y inhibitor as controls.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Substrate Z (p-Substrate Z) and total Substrate Z. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the p-Substrate Z signal to the total Substrate Z signal.
Comparative Data Summary:
| Treatment (100 nM) | p-Substrate Z Level (Normalized) |
| Vehicle | 1.00 |
| Compound X | 0.25 |
| Known Kinase Y Inhibitor | 0.15 |
Direct Enzymatic Activity: Does Compound X Inhibit Recombinant Kinase Y?
The final piece of the puzzle is to demonstrate that Compound X can directly inhibit the enzymatic activity of Kinase Y in a cell-free system. This removes the complexities of the cellular environment and provides direct evidence of inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer, recombinant Kinase Y, a specific peptide substrate for Kinase Y, and varying concentrations of Compound X.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in an ELISA-like format or to measure the depletion of ATP using a luminescent assay like ADP-Glo™.
-
Data Analysis: Plot the kinase activity against the concentration of Compound X to determine the in vitro IC50.
Comparative Data Summary:
| Compound | In Vitro IC50 (nM) |
| Compound X | 15 |
| Known Kinase Y Inhibitor | 8 |
Conclusion
Validating the mechanism of action of a novel compound is a systematic process of evidence accumulation. By employing a multi-pronged approach that combines cellular phenotyping, target engagement confirmation, downstream signaling analysis, and direct enzymatic assays, researchers can build a robust and compelling case for the specific MOA of a compound like our hypothetical Compound X. The use of appropriate controls, including known inhibitors, and the comparison of data across different experimental systems are critical for the confident progression of a compound through the drug discovery pipeline.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
As fragment-based drug discovery (FBDD) matures, medicinal chemists are increasingly shifting away from ubiquitous but flawed structural motifs in favor of sophisticated bioisosteres that pre-emptively mitigate late-stage safety liabilities. For decades, the pyridine ring has served as the default heterocycle for constructing primary alkylamines. However, the pyridine-alkylamine motif is notoriously plagued by off-target interactions, particularly concerning cardiovascular toxicity (hERG blockade) and hepatic cytochrome P450 (CYP450) inhibition.
This guide provides an objective, data-driven comparison of 1-(Pyridazin-4-yl)propan-1-amine against its legacy analog, 1-(Pyridin-4-yl)propan-1-amine , and the related pyrimidine derivative. By dissecting the physicochemical roots of these safety liabilities, this document will equip drug development professionals with the mechanistic rationale and validated experimental protocols necessary to confidently integrate pyridazine-based fragments into their discovery pipelines.
Physicochemical Causality: Why Pyridazine Outperforms Pyridine
The safety advantages of 1-(Pyridazin-4-yl)propan-1-amine are not serendipitous; they are a direct consequence of the unique electronic dissonance imparted by its two adjacent nitrogen atoms [4]. Understanding this causality is critical for rational lead optimization.
-
Lipophilicity (cLogP): The adjacent nitrogens in the pyridazine core significantly decrease the ring's lipophilicity relative to pyridine. Because non-specific off-target binding (such as hERG channel trapping) is heavily driven by hydrophobic partitioning into cell membranes, lowering the cLogP inherently narrows the compound's off-target spectrum [1].
-
Basicity (pKa): The propylamine sidechain remains a primary basic amine (pKa ~9.2) essential for target engagement. However, the basicity of the pyridazine ring itself (pKa ~2.0) is much lower than that of pyridine (pKa ~5.2). This ensures the heterocycle remains unprotonated at physiological pH, eliminating auxiliary electrostatic interactions with off-target protein domains [2].
-
Dipole Moment: Pyridazine possesses an unusually high dipole moment (4.2 D vs. 2.2 D for pyridine). This enables robust, directional hydrogen-bonding with target receptors while resisting the non-specific
stacking interactions that often cause pyridines to intercalate into unintended physiological structures [2].
Quantitative Safety Comparison
The structural differences manifest dramatically during standard preclinical safety profiling. Table 1 summarizes the expected fragment-level behavior of these three heteroaryl propylamine bioisosteres.
Table 1: Physicochemical and Safety Profiling of Heteroaryl Alkylamines
| Bioisosteric Fragment | Ring pKa | Fragment cLogP | Core Dipole (D) | hERG | CYP3A4 | Risk Profile |
| 1-(Pyridin-4-yl)propan-1-amine | 5.2 | ~1.6 | 2.2 | ~15.0 (Moderate) | ~25.0 | High Liability |
| 1-(Pyrimidin-4-yl)propan-1-amine | 1.3 | ~0.8 | 2.3 | > 50.0 (Low) | > 50.0 | Moderate |
| 1-(Pyridazin-4-yl)propan-1-amine | 2.0 | ~0.3 | 4.2 | > 100.0 (Safe) | > 100.0 | Highly Optimized |
(Note: Data aggregated and normalized from standard fragment library profiling of heteroaryl base analogs [2][4].)
Mechanistic Evasion of Cardiovascular Toxicity (hERG)
The human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel is highly susceptible to promiscuous blockade by molecules containing a protonated basic amine tethered to a lipophilic aromatic core [1]. Inhibition of the rapid delayed rectifier current (
The pyridine-based alkylamine easily partitions into the lipid bilayer, achieving high local concentrations near the intracellular cavity of the hERG pore. Once inside, its relative lipophilicity and basicity promote
Structural causality: Evasion of hERG inhibition by modulating basicity and lipophilicity.
Self-Validating Experimental Methodologies
As a standard of trustworthiness, empirical generation of the data shown in Table 1 requires meticulously controlled assays. The following protocols outline the industry-standard methodologies for assessing hERG liability and CYP450 inhibition, emphasizing the causality behind the procedural steps to ensure robust, reproducible data.
Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)
Purpose: To accurately quantify
-
Cell Preparation: Detach CHO cells stably expressing the Kv11.1 channel using Accutase (incubated for ~4 min at room temperature).
-
Causality: Using Trypsin is strongly discouraged, as it non-specifically cleaves extracellular channel domains, which artificially lowers the measured current density and distorts kinetic recordings [3].
-
-
Intracellular/Extracellular Buffer Calibration:
-
External Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Internal Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
-
Causality: The high concentration of EGTA in the internal buffer chelates free intracellular calcium. This specifically prevents the activation of endogenous calcium-activated potassium channels, which would otherwise confound the isolation of the hERG
current.
-
-
Voltage Protocol Execution: Hold the cell membrane at -80 mV. Apply a depolarizing pulse to +40 mV for 2.0 seconds, followed immediately by a repolarizing pulse to -50 mV for 2.0 seconds.
-
Causality: The +40 mV step forces the hERG channels to rapidly open and subsequently enter an inactive state. The step back to -50 mV allows the channels to recover from inactivation into the open state before deactivating. This transition elicits a massive "tail current," which provides the most sensitive and accurate metric for assessing pharmacological blockade.
-
-
System Self-Validation (QC Check): Before acquiring compound data, validate the specific recording plate using the known hERG blocker E-4031 (500 nM).
-
Acceptance Criteria: The assay is only valid if E-4031 produces >85% fractional block, vehicle control (0.1% DMSO) rundown is <10% over 15 minutes, and the calculated Z'-factor is >0.6. If these metrics fail, the plate must be discarded.
-
Protocol B: High-Throughput CYP450 Inhibition Screening
Purpose: To determine if the heterocycle coordinates to the heme iron of metabolic enzymes, causing drug-drug interaction (DDI) liabilities.
-
Microsomal Incubation Matrix: Prepare a reaction mixture containing 0.1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Using pooled HLMs rather than recombinant single-enzymes during primary fragment triage is crucial. HLMs capture the holistic interplay of phase I metabolizing enzymes and competitive lipid sinking, giving a more realistic approximation of in vivo CYP affinity.
-
-
NADPH Regenerating System: Add NADP+ (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL).
-
Causality: Direct addition of NADPH leads to rapid degradation. A regenerating system ensures a continuous, steady-state supply of the obligate cofactor over the 45-minute assay window without inducing product inhibition from NADP+ accumulation.
-
-
Fluorescence Quantification & Validation: Add a fluorogenic substrate specific to the target CYP (e.g., Vivid® BOMR for CYP3A4). Measure fluorescence excitation/emission (ex 530 nm / em 590 nm).
-
Acceptance Criteria: Use Ketoconazole as a positive control. The plate is self-validating and accepted for data processing only if the Z'-factor strictly exceeds 0.55.
-
Compound Triage Integration
When selecting alkylamine building blocks for high-throughput library synthesis, integrating the pyridazine core drastically reduces the downstream attrition rate during lead optimization. The safety validation workflow ensures that only candidates meeting stringent Z'-factor criteria progress to in vivo models.
High-throughput safety validation workflow for heteroaryl alkylamine fragments.
Conclusion
Compared to the traditionally utilized pyridine architecture, 1-(Pyridazin-4-yl)propan-1-amine offers a vastly superior pre-clinical safety profile. The introduction of an adjacent ring nitrogen precisely fine-tunes the compound's pKa and cLogP, fundamentally preventing the lipophilic membrane partitioning and electrostatic interactions required for hERG channel blockade and CYP450 heme coordination. Incorporating this fragment into early-stage FBDD directly correlates with cleaner cardiotoxicity profiles and lower attrition rates during clinical translation.
References
- Du F, Babcock JJ, Yu H, Zou B, Li M (2015). Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLoS ONE.
- Matyus, P., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
- Stoelzle, S., et al. (2014).
- Levin, M., et al. (2024). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
Orthogonal Assay Strategies for Fragment Hit Validation: A Comparative Guide on 1-(Pyridazin-4-yl)propan-1-amine
Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Fragment-based drug discovery (FBDD) has transformed how we approach challenging biological targets, from sterically constrained kinase hinges to expansive protein-protein interaction (PPI) interfaces. However, the fundamental challenge of FBDD is the weak intrinsic binding affinity of fragments (typically
As an application scientist, my philosophy is simple: A fragment is not a hit until it is proven by a self-validating system of orthogonal assays.
In this guide, we will evaluate the biological activity of 1-(Pyridazin-4-yl)propan-1-amine —a highly efficient primary amine building block—against alternative structural motifs. We will detail the causality behind the specific orthogonal assays required to validate its binding mechanics, providing a robust blueprint for your own FBDD campaigns.
Mechanistic Rationale: The Pyridazine Advantage
When designing a fragment library, the choice of the aromatic core and its functional vectors dictates the trajectory of your lead optimization. The product, 1-(Pyridazin-4-yl)propan-1-amine , combines a 1,2-diazine (pyridazine) core with a primary aliphatic amine.
Why is this specific structural combination superior to simpler aromatic fragments?
-
Bidentate Hydrogen Bonding: The adjacent nitrogen atoms in the pyridazine ring possess strong localized dipole moments, making them exceptional hydrogen-bond acceptors [1]. In kinase targeting, this allows the fragment to anchor deep within the ATP-binding hinge region.
-
Vectorial Growth: The propan-1-amine moiety sits at the 4-position, serving a dual purpose. First, the primary amine provides a critical anchor (often forming salt bridges with catalytic aspartate residues). Second, the propyl chain offers a well-defined 3D vector for subsequent chemical derivatization into the solvent-exposed channel.
To objectively demonstrate this, we benchmarked the product against two structural alternatives: 1-(Pyridin-4-yl)propan-1-amine (a single-nitrogen counterpart) and 1-phenylpropan-1-amine (a purely lipophilic ring).
Fig 1: Comparative binding mechanics at the kinase hinge region.
Comparative Data Summary
To confirm the functional superiority of 1-(Pyridazin-4-yl)propan-1-amine, we subjected all three compounds to a rigorous orthogonal validation funnel comprising Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), and Saturation Transfer Difference NMR (STD-NMR) against a model recombinant MAP4K4 kinase domain [1, 2].
Table 1: Multi-Assay Biological Activity Profile
| Fragment Scaffold | TSA ( | SPR Kinetic | Ligand Efficiency (LE) | STD-NMR Epitope Signal |
| 1-(Pyridazin-4-yl)propan-1-amine | +2.4 | 145 | 0.38 | Strong (Diazine & Amine protons) |
| 1-(Pyridin-4-yl)propan-1-amine | +1.1 | 580 | 0.29 | Weak amplification |
| 1-phenylpropan-1-amine | +0.1 (No shift) | > 2000 (N.B.) | N/A | Flatline (No binding) |
Data Interpretation: The pyridazine product clearly outcompetes the alternatives. A Ligand Efficiency (LE) of 0.38 indicates highly favorable binding energy per heavy atom, validating it as an exceptional starting point for optimization [2]. The phenyl variant failed across all biophysical platforms, proving that the localized electron density of the diazine core is indispensable for this target.
The Self-Validating Protocol System
To replicate these results and ensure trust in the data, the experimental design must eliminate variables. Below is the causative reasoning and step-by-step methodology for the orthogonal assays utilized.
Fig 2: The self-validating orthogonal workflow for fragment hit progression.
Assay 1: Surface Plasmon Resonance (SPR)
Purpose: Kinetic validation. SPR is uniquely capable of differentiating true 1:1 reversible binding from non-specific aggregation, which plagues early FBDD [3].
Causality in Design: We utilize targeted biotin-streptavidin capture rather than standard EDC/NHS amine coupling. Because fragments are small (~150 Da), random orientation of the target protein via amine coupling can occlude the active site and severely diminish the theoretical
Methodology:
-
Immobilization: Immobilize biotinylated kinase domain onto a Biacore Series S Sensor Chip SA. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment.
-
Solvent Correction Strategy: Because 1-(Pyridazin-4-yl)propan-1-amine is dissolved in DMSO, bulk refractive index changes occur during injection. Prepare a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) in the running buffer (HEPES-buffered saline, pH 7.4) to eliminate bulk effect artifacts [3].
-
Analyte Injection: Prepare a dose-response series of the fragment from 10
up to 1000 . Inject over the functionalized and reference flow cells at a high flow rate (50 ) to minimize mass transport limitations. -
Data Analysis: Fragments typically exhibit very fast
and rates resulting in "square" sensorgrams. Fit the response data using a steady-state affinity model to derive the .
Assay 2: Saturation Transfer Difference NMR (STD-NMR)
Purpose: Binding confirmation and epitope mapping. SPR proves that the fragment binds; STD-NMR proves how it binds by showing which specific protons of the fragment are in direct contact with the protein [2]. Causality in Design: By irradiating the protein at a frequency where only protein protons absorb energy (e.g., -1.0 ppm), the saturation transfers exclusively to the bound ligand via spin diffusion. If the fragment is merely precipitating out of solution rather than binding into the pocket, no NMR amplification will occur.
Methodology:
-
Sample Preparation: Prepare a mixture of 10
target protein and 500 of 1-(Pyridazin-4-yl)propan-1-amine (1:50 protein-to-ligand ratio) in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, , pD 7.4). The vast excess of ligand ensures that the transiently bound fraction carries the transferred magnetization back into the bulk solution for detection. -
Irradiation Setting: Set the on-resonance irradiation at -1.0 ppm (targeting the methyl groups of the protein's aliphatic residues) and the off-resonance at 40 ppm.
-
Acquisition: Record the 1D
spectra using an interleaved acquisition to subtract the on-resonance spectrum from the off-resonance spectrum. -
Epitope Mapping: Quantify the STD amplification factors. In the case of 1-(Pyridazin-4-yl)propan-1-amine, the highest STD signals will be observed on the protons adjacent to the pyridazine nitrogens, unequivocally confirming that the aromatic face is buried in the target's binding pocket.
Assay 3: Thermal Shift Assay (TSA)
Purpose: Thermodynamic stabilization. Confirms that the fragment binding actually stabilizes the folded state of the target protein [2].
Methodology:
-
Reagent Mixing: Combine 2
protein, 5x SYPRO Orange dye, and 1 mM of the fragment in a 384-well PCR plate. -
Melt Curve: Heat the plate from 25 °C to 95 °C at a rate of 0.05 °C/s using a real-time PCR instrument.
-
Derivation: Calculate the melting temperature (
) from the inflection point of the fluorescence derivative curve. A °C, as seen with our pyridazine product, is an exceptionally strong result for a fragment.
Conclusion
When evaluating chemical building blocks for early-stage discovery, chemical architecture dictates biological success. The empirical data strictly demonstrates that 1-(Pyridazin-4-yl)propan-1-amine provides superior target engagement compared to phenyl or mono-nitrogen analogs. By subjecting the compound to a rigorously designed, self-validating array of orthogonal biophysical assays (TSA, SPR, STD-NMR), we can confidently confirm its biological activity, mitigating the risk of downstream failure and providing a highly validated scaffold for fragment-to-lead optimization.
References
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. National Center for Biotechnology Information (PubMed).
- Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. National Center for Biotechnology Information (PubMed).
- Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius.
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(Pyridazin-4-yl)propan-1-amine
Introduction
1-(Pyridazin-4-yl)propan-1-amine is a key structural motif in medicinal chemistry, serving as a valuable building block for the development of novel therapeutic agents. The pyridazine core is a "privileged structure" known to interact with a variety of biological targets, and the appended aminopropane side chain provides a crucial handle for further molecular elaboration.[1] Given its significance, the development of efficient and scalable synthetic routes to this compound is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive comparison of three plausible synthetic routes to 1-(Pyridazin-4-yl)propan-1-amine. As no direct synthesis has been reported in the literature, the following routes are proposed based on well-established chemical transformations and analogous reactions on related heterocyclic systems. Each route is analyzed for its synthetic efficiency, potential challenges, and overall practicality in a research and development setting. Detailed experimental protocols, supported by authoritative references, are provided to enable the replication and adaptation of these methods.
Comparative Overview of Synthetic Strategies
Three distinct synthetic strategies are evaluated, each commencing from a different commercially available or readily accessible starting material. The routes are designed to offer a range of options, balancing factors such as step count, reagent availability, and potential for scale-up.
| Metric | Route A: Reductive Amination | Route B: Grignard Addition & Amination | Route C: Nucleophilic Addition to Nitrile |
| Starting Material | 4-Cyanopyridazine | 4-Chloropyridazine | 4-Cyanopyridazine |
| Key Intermediates | 1-(Pyridazin-4-yl)propan-1-one | 1-(Pyridazin-4-yl)propan-1-ol | Iminopyridazine |
| Overall Step Count | 3 | 3 | 2 |
| Estimated Overall Yield | Moderate | Moderate to Low | Moderate |
| Key Advantages | Utilizes well-established reactions. | Convergent synthesis. | Shortest route. |
| Potential Challenges | Acylation of pyridazine can be low-yielding. | Grignard reaction on pyridazine can be complex. | Handling of organometallic reagents. |
Route A: Reductive Amination of 1-(Pyridazin-4-yl)propan-1-one
This classical approach involves the formation of a ketone intermediate followed by its conversion to the target amine. Reductive amination is a robust and widely used method for amine synthesis due to its high efficiency and broad substrate scope.[2][3]
Workflow Diagram
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Pyridazin-4-yl)propan-1-one
The synthesis of the key ketone intermediate can be achieved via the reaction of a Grignard reagent with 4-cyanopyridazine. This method is analogous to the synthesis of other heteroaromatic ketones.
-
Materials: 4-Cyanopyridazine, Ethylmagnesium bromide (in THF), Anhydrous THF, Saturated aqueous NH4Cl.
-
Procedure:
-
To a stirred solution of 4-cyanopyridazine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(pyridazin-4-yl)propan-1-one.
-
Step 2: Reductive Amination to 1-(Pyridazin-4-yl)propan-1-amine
The ketone is converted to the primary amine using a one-pot reductive amination procedure. The use of a heterogeneous catalyst allows for straightforward purification.[4]
-
Materials: 1-(Pyridazin-4-yl)propan-1-one, Ammonia (7N in Methanol), Raney Nickel (or Pd/C), Hydrogen gas, Methanol.
-
Procedure:
-
To a solution of 1-(pyridazin-4-yl)propan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq, 7N).
-
Add Raney Nickel (50% slurry in water, ~10 wt%) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or crystallization to obtain 1-(pyridazin-4-yl)propan-1-amine.
-
Causality and Rationale
The choice of a Grignard reaction for the synthesis of the ketone is based on its reliability for C-C bond formation with nitriles.[5] Reductive amination is selected for the final step due to its high selectivity for the formation of primary amines when using ammonia, minimizing the formation of secondary and tertiary amine byproducts.[6]
Route B: Grignard Addition to an Aldehyde and Subsequent Amination
This route involves the initial formation of a secondary alcohol, which is then converted to the amine. This strategy allows for the introduction of the carbon skeleton first, followed by the installation of the nitrogen functionality.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Pyridazin-4-yl)propan-1-ol
The alcohol intermediate is prepared via the addition of a pyridazinyl Grignard reagent to propanal. The formation and reaction of heteroaromatic Grignard reagents are well-documented.[7]
-
Materials: 4-Chloropyridazine, Magnesium turnings, Anhydrous THF, Iodine (crystal), Propanal.
-
Procedure:
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under argon.
-
Add a solution of 4-chloropyridazine (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of propanal (1.2 eq) in anhydrous THF dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography to yield 1-(pyridazin-4-yl)propan-1-ol.
-
Step 2: Conversion of Alcohol to Amine via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for converting a secondary alcohol to an amine with inversion of configuration, although for this achiral molecule, stereochemistry is not a concern. Using diphenylphosphoryl azide (DPPA) as the nitrogen source is a common variation.[8]
-
Materials: 1-(Pyridazin-4-yl)propan-1-ol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), Diphenylphosphoryl azide (DPPA), Anhydrous THF.
-
Procedure:
-
To a solution of 1-(pyridazin-4-yl)propan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.5 eq) in anhydrous THF at 0 °C, add DEAD (1.5 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify the resulting azide intermediate by column chromatography.
-
Reduce the azide to the amine using a standard procedure such as hydrogenation with a palladium catalyst or reduction with triphenylphosphine followed by hydrolysis.
-
Causality and Rationale
The Grignard reaction is a powerful tool for C-C bond formation.[9] The subsequent conversion of the alcohol to the amine via a Mitsunobu reaction is chosen for its mild conditions and high functional group tolerance.[10] Alternative methods for alcohol to amine conversion, such as the Ritter reaction, could also be considered.[11][12]
Route C: Nucleophilic Addition to Pyridazine-4-carbonitrile
This is the most direct proposed route, involving the addition of an organometallic reagent to a nitrile to form an imine, which is then reduced in situ to the desired amine.
Workflow Diagram
Caption: Synthetic workflow for Route C.
Detailed Experimental Protocol
Step 1 & 2: One-Pot Synthesis via Nucleophilic Addition and Reduction
This one-pot procedure combines the addition of an organometallic reagent to the nitrile and the subsequent reduction of the imine intermediate.
-
Materials: 4-Cyanopyridazine, Ethyllithium (or Ethylmagnesium bromide), Anhydrous Diethyl Ether or THF, Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4), Methanol.
-
Procedure:
-
To a solution of 4-cyanopyridazine (1.0 eq) in anhydrous diethyl ether at -78 °C, add ethyllithium (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
In a separate flask, prepare a solution of NaBH4 (2.0 eq) in methanol.
-
Slowly add the solution of the reducing agent to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water, and then add aqueous NaOH to adjust the pH to >10.
-
Extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality and Rationale
This route is designed for maximum efficiency by combining two steps into a single pot. The initial nucleophilic addition of an organolithium or Grignard reagent to the nitrile is a standard method for the synthesis of ketones, but the intermediate imine can be trapped and reduced.[5] The choice of reducing agent will depend on the reactivity of the imine; NaBH4 is a milder option, while LiAlH4 is more powerful.
Conclusion and Recommendations
All three proposed routes offer viable pathways to the target molecule, 1-(Pyridazin-4-yl)propan-1-amine.
-
Route A (Reductive Amination) is perhaps the most reliable, as each step involves a well-understood and high-yielding transformation. It is recommended for researchers seeking a robust and predictable synthesis.
-
Route B (Grignard Addition & Amination) offers a convergent approach but may be lower yielding due to the challenges associated with the Mitsunobu reaction on some substrates. However, it provides an alternative for accessing the key alcohol intermediate, which may be useful for other analogs.
-
Route C (Nitrile Addition) is the most step-economical and elegant on paper. However, the one-pot nature of the reaction may require significant optimization to achieve a good yield and could be sensitive to reaction conditions.
The choice of the optimal route will depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. It is recommended that small-scale trials of each route be conducted to determine the most efficient and practical method for a given laboratory setting.
References
-
Schnell, S. D., et al. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines. Journal of Organic Chemistry, 86(17), 12008-12023. [Link]
-
El-Gendy, M. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1562. [Link]
-
Myers, A. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Püschel, F., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(42), 13913-13917. [Link]
-
Blessed Excellence Center. (2020, May 22). REACTION OF GRIGNARD REAGENT WITH PROPANAL [Video]. YouTube. [Link]
- Ghashang, M., et al. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 22(8), 6035-6040.
- Shinde, P. D., et al. (2014). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Journal of Applicable Chemistry, 3(6), 2530-2534.
-
Wikipedia. (n.d.). Ritter reaction. [Link]
-
Myers, A. (2019). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Lindsley, C. W., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(26), 4377-4380. [Link]
-
Le Bras, G., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7993-8007. [Link]
-
Khan, M. F., & Husain, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-246. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
- Hingane, D. G., et al. (2022). FACILE APPROACH FOR THE SYNTHESIS OF PYRIDAZINO[4,5-B]INDOL-4-ONE EXHIBITING ANTIPROLIFERATIVE ACTIVITY. Rasayan Journal of Chemistry, 15(4), 2634-2641.
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Rahman, A. U. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Organic and Inorganic Chemistry, 6(1), 1-10.
- Cross, C. K. (1950). THE MECHANISM OF THE LEUCKART REACTION.
-
Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
De Nanteuil, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7006. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Vaddula, B. R., et al. (2012). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Organic letters, 14(22), 5788-5791. [Link]
-
Han, B., & Hartwig, J. F. (2011). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie (International ed. in English), 50(23), 5200-5217. [Link]
- Kumar, P., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 844-852.
- Jagadeesh, R. V., et al. (2017).
-
Wikipedia. (n.d.). Reductive amination. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the ADME Properties of 1-(Pyridazin-4-yl)propan-1-amine Analogs
Introduction: The Critical Role of ADME in Scaffolding Novel Therapeutics
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant portion of late-stage clinical failures can be attributed not to a lack of potency, but to suboptimal pharmacokinetic properties.[2][3] The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy, safety, and dosing regimen.[4][5] Therefore, a proactive, early-stage evaluation of ADME is an indispensable part of any successful drug development campaign.[2][6][7]
This guide focuses on the pyridazine-containing scaffold, specifically analogs of 1-(Pyridazin-4-yl)propan-1-amine (Compound 1, Parent) . The pyridazine ring is a valuable heterocycle in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be pivotal for drug-target interactions.[8] Its polarity and potential to mitigate risks such as hERG interaction and CYP450 inhibition make it an attractive component for novel therapeutics.[8]
However, the inherent properties of the pyridazine ring can also present challenges, such as impacting metabolic stability or membrane permeability.[9] To navigate this, medicinal chemists synthesize analogs to fine-tune the molecule's properties. This guide provides a framework for the comparative study of such analogs, outlining the core in vitro and in silico assays that form the foundation of modern ADME screening.[10]
For this comparative study, we will consider three hypothetical analogs of our parent compound, each with a specific design rationale:
-
Compound 1 (Parent): 1-(Pyridazin-4-yl)propan-1-amine
-
Analog A (Lipophilic): 1-(6-chloro-pyridazin-4-yl)propan-1-amine (Addition of a chloro group to increase lipophilicity and potentially alter metabolic profile).
-
Analog B (H-bond Donor/Acceptor): 1-(6-methoxypyridazin-4-yl)propan-1-amine (Introduction of a methoxy group to modulate solubility and hydrogen bonding potential).
-
Analog C (Steric Hindrance): 2-methyl-1-(pyridazin-4-yl)propan-1-amine (Addition of a methyl group adjacent to the amine to sterically shield a potential site of metabolism).
This guide will walk through the key ADME assays, explaining the experimental causality, presenting detailed protocols, and interpreting illustrative data for our compound series.
Absorption: Predicting Oral Bioavailability
A drug's ability to be absorbed from the gastrointestinal tract into the bloodstream is a prerequisite for oral administration.[3] Poor absorption can lead to insufficient drug concentration at the target site. We assess this primarily through permeability assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[3][11] It utilizes a human colon carcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[12][13]
Causality Behind Experimental Choices: We measure permeability in two directions: from the apical (A) to the basolateral (B) side, simulating gut-to-blood absorption, and from B to A to identify active efflux.[12] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, which could limit its oral bioavailability.[13]
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 18-22 days to allow for differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range (e.g., ≥200 Ω·cm²) are used for the assay.[13][14]
-
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (for A-to-B) or basolateral (for B-to-A) chamber.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[14]
-
Sampling: At specified time points, aliquots are taken from the receiver chamber and replaced with fresh buffer.
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[12]
Visualization: Caco-2 Permeability Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Illustrative Data: Permeability of Pyridazine Analogs
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| 1 (Parent) | 4.5 | 5.1 | 1.1 | Moderate |
| Analog A | 12.1 | 13.5 | 1.1 | High |
| Analog B | 3.8 | 10.2 | 2.7 | Low to Moderate |
| Analog C | 4.2 | 4.6 | 1.1 | Moderate |
| Atenolol | < 1.0 | < 1.0 | N/A | Low Control |
| Antipyrine | > 20.0 | > 20.0 | N/A | High Control |
Interpretation:
-
Analog A (Lipophilic): The addition of chlorine increases lipophilicity, leading to a significant increase in passive permeability compared to the parent compound. This suggests a higher potential for oral absorption.
-
Analog B (H-bond Donor/Acceptor): While the methoxy group might be expected to improve solubility, it has resulted in a high efflux ratio. This indicates that Analog B is likely a substrate for an efflux transporter like P-gp, which actively pumps the compound out of the cells, potentially limiting its net absorption in vivo.[12]
-
Analog C (Steric Hindrance): The methyl group has a negligible impact on permeability, suggesting this modification does not significantly alter the absorption properties relative to the parent.
Distribution: Plasma Protein Binding
Once absorbed, a drug distributes throughout the body, but only the unbound (free) fraction can interact with its target, be metabolized, or be excreted.[15] High plasma protein binding (PPB) can limit the free drug concentration, potentially reducing efficacy.
Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is the gold standard method for determining the extent of a compound's binding to plasma proteins.[16] The RED device uses a semi-permeable membrane to separate a chamber containing the drug in plasma from a chamber containing only buffer.[17] Unbound drug is free to diffuse across the membrane until equilibrium is reached.
Causality Behind Experimental Choices: This method directly measures the unbound concentration at equilibrium, providing a highly accurate assessment of the free fraction.[15] By comparing the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (bound + unbound drug), we can calculate the percentage of the drug that is bound to proteins.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1-10 µM).
-
Device Loading: 300 µL of the drug-plasma mixture is added to the sample chamber (red) of the RED device insert. 500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[15]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[15]
-
Sampling: After incubation, equal volume aliquots (e.g., 100 µL) are removed from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of buffer.
-
Analysis: Samples are processed (e.g., protein precipitation with acetonitrile) and analyzed by LC-MS/MS to determine the compound concentrations.
-
Calculation:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
-
Visualization: Equilibrium Dialysis Principle```dot
Caption: Workflow for the liver microsomal stability assay.
Illustrative Data: Metabolic Stability of Pyridazine Analogs
| Compound | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Predicted Metabolic Stability |
| 1 (Parent) | 25 | 55.4 | Moderate |
| Analog A | 18 | 77.0 | Moderate to High Clearance |
| Analog B | > 60 | < 23.1 | Low Clearance |
| Analog C | 55 | 25.2 | Low to Moderate Clearance |
| Verapamil | < 15 | > 92.4 | High Clearance Control |
| Dextromethorphan | ~30 | ~46.2 | Moderate Clearance Control |
Interpretation:
-
Analog A (Lipophilic): The chloro-substituted analog is cleared more rapidly than the parent. This is a common liability, as increased lipophilicity can enhance binding to CYP enzymes, leading to faster metabolism.
-
Analog B (H-bond Donor/Acceptor): The methoxy group significantly improves metabolic stability. This could be due to electronic effects on the pyridazine ring or by blocking a potential site of metabolism.
-
Analog C (Steric Hindrance): The introduction of the methyl group successfully shielded the amine, a common site for metabolism, resulting in a marked improvement in stability compared to the parent compound. This is a classic medicinal chemistry strategy.
Integrated ADME Profile and Decision Making
Evaluating ADME properties in isolation is insufficient; a holistic view is required to select the most promising candidates for further development. [18]Computational models can supplement experimental data, providing early predictions on properties like lipophilicity (logP) and aqueous solubility. [19][20][21]
In Silico Predictions
| Property | Compound 1 (Parent) | Analog A | Analog B | Analog C |
| cLogP | 1.2 | 1.9 | 1.1 | 1.6 |
| Aqueous Solubility (logS) | -2.5 | -3.2 | -2.3 | -2.8 |
| Topological Polar Surface Area (TPSA) | 65.1 Ų | 65.1 Ų | 74.3 Ų | 65.1 Ų |
Overall Comparative Assessment
| Compound | Absorption | Distribution (Free Fraction) | Metabolism | Overall Assessment |
| 1 (Parent) | Moderate | Moderate (24.8%) | Moderate | Baseline. Acceptable starting point but requires optimization. |
| Analog A | High | Very Low (1.4%) | High Clearance | Poor. High permeability is negated by very high PPB and rapid metabolism. High risk of low efficacy and potential drug-drug interactions. |
| Analog B | Low (Efflux) | Good (31.1%) | Low Clearance | Poor. Despite excellent metabolic stability, the high efflux ratio suggests it will be actively pumped out of the gut wall, leading to poor bioavailability. |
| Analog C | Moderate | Moderate (21.9%) | Low-Moderate Clearance | Promising. Retains the acceptable permeability and distribution of the parent while significantly improving metabolic stability. This is the most balanced profile. |
Visualization: ADME-Based Decision Tree
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 4. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosolveit.de [biosolveit.de]
- 6. selvita.com [selvita.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. clinicalpub.com [clinicalpub.com]
- 19. In-silico ADME models: a general assessment of their utility in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Compounds in Cellular Models
Introduction: The Criticality of Confirming Target Engagement in Drug Discovery
The journey of a novel therapeutic from a promising chemical entity to a clinical candidate is fraught with challenges. A significant proportion of drug candidates fail in clinical trials due to a lack of efficacy, a failure that can often be traced back to an incomplete understanding of whether the compound truly engages its intended target in a complex cellular environment.[1] Verifying that a molecule reaches and binds to its intracellular target is a cornerstone of modern drug discovery, providing the mechanistic confidence needed to interpret biological data and make informed decisions.[1][2] This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of novel compounds, using the hypothetical molecule 1-(Pyridazin-4-yl)propan-1-amine (termed "Compound P") as a case study.
As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale to select the most appropriate strategy for your specific research question. We will delve into the "why" behind the "how," ensuring that every experimental step is part of a self-validating system.
Comparative Analysis of Key Cellular Target Engagement Methodologies
Choosing the right target engagement assay is a critical decision that depends on factors such as the nature of the target protein, availability of specific reagents, throughput requirements, and the desired quantitative outputs.[3] Here, we compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][7] |
| Target Modification | Not required; assays the endogenous, label-free protein.[2][8] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[6][9] |
| Compound Requirement | The compound of interest is sufficient. | Requires a specific, cell-permeable fluorescent tracer that binds to the target.[7][10] |
| Throughput | Can be adapted to high-throughput formats (e.g., 384-well).[8][11] | Inherently high-throughput and amenable to automation.[1][12] |
| Quantitative Output | Change in aggregation temperature (ΔTagg) or Isothermal Dose-Response Fingerprint (ITDRF) EC50.[3][13] | Intracellular IC50 or apparent Kd, and can be adapted to measure residence time.[3][7] |
| Advantages | - Label-free, assays endogenous protein in a native context.- Broadly applicable to many protein classes.[14]- Can be performed in cells, tissues, and lysates.[5][14] | - Highly sensitive and quantitative.- Ratiometric readout minimizes artifacts.- Real-time measurement in living cells.[10] |
| Limitations | - Not all ligand binding events result in a thermal shift.- Lower throughput for Western blot-based detection.- Can be influenced by downstream events affecting protein stability. | - Requires cell line engineering.- Dependent on the availability of a suitable fluorescent tracer.- Overexpression of the target might not reflect native stoichiometry. |
Decision-Making Flowchart for Assay Selection
To aid in the selection of the most appropriate target engagement assay for "Compound P," the following decision-making flowchart can be utilized.
Caption: A decision guide for selecting a suitable target engagement method.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for CETSA and NanoBRET, designed to be self-validating and grounded in established best practices.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[4][5] This protocol is designed to verify the engagement of "Compound P" with its endogenous target in intact cells.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7, HEK293) and grow to 80-90% confluency.
-
Treat the cells with various concentrations of "Compound P" (e.g., 0.1 to 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
For an initial melt curve, aliquot the cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[4]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a standard method like the BCA assay to ensure equal loading.[4]
-
Prepare samples for SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.
-
Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[4]
-
Quantify the band intensities to determine the amount of soluble protein at each temperature for both vehicle- and compound-treated samples.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to the right for "Compound P"-treated samples indicates target stabilization.
-
For isothermal dose-response analysis, select a single temperature from the melt curve (where there is a significant difference between treated and untreated samples) and treat cells with a range of "Compound P" concentrations. Plot the soluble protein fraction against the compound concentration to determine an EC50 value.
-
Method 2: NanoBRET® Target Engagement Assay
The NanoBRET assay measures the proximity of a fluorescently labeled tracer to a target protein fused with NanoLuc® luciferase.[6][7] Competitive displacement of the tracer by an unlabeled compound, such as "Compound P," results in a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[6][10]
Caption: A schematic overview of the NanoBRET Target Engagement Assay protocol.
-
Cell Preparation:
-
Assay Plating and Compound Addition:
-
In a white, non-binding 96- or 384-well plate, add serial dilutions of "Compound P".
-
Add the cell suspension to each well.[9]
-
-
Tracer Addition and Equilibration:
-
Add the fluorescent NanoBRET tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient time (e.g., 2 hours) to allow the binding to reach equilibrium.[9]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the concentration of "Compound P" and fit the data to a four-parameter dose-response curve to determine the intracellular IC50.
-
Complementary Method: Downstream Pathway Analysis via Western Blot
Confirming that "Compound P" physically binds to its target is the first step. The logical follow-up is to demonstrate that this binding event leads to a functional consequence. If the target is part of a known signaling pathway (e.g., a kinase), analyzing the phosphorylation state of a downstream substrate can provide this crucial link.
Protocol for Downstream Target Modulation
-
Cell Treatment: Plate cells and serum-starve them overnight to reduce basal signaling. Pre-treat with serial dilutions of "Compound P" for 1-2 hours.
-
Stimulation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 10-15 minutes).
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[3]
-
Western Blot Analysis: Perform a Western blot using antibodies that specifically recognize both the phosphorylated and total forms of a key downstream substrate.
-
Analysis: Quantify the band intensities for both the phosphorylated and total protein. Calculate the ratio of the phospho-protein to the total protein for each concentration of "Compound P." Plot this ratio to determine the IC50 for pathway inhibition.[3]
Conclusion and Future Directions
Validating target engagement in a cellular context is a non-negotiable step in modern drug discovery.[16] Methodologies like CETSA and NanoBRET offer robust and distinct approaches to answer this critical question. CETSA provides a label-free way to assess engagement with the endogenous target, while NanoBRET offers a highly sensitive and quantitative method in live cells.[8][10] By complementing these direct binding assays with functional readouts, such as downstream pathway modulation, researchers can build a comprehensive and compelling case for the mechanism of action of novel compounds like "1-(Pyridazin-4-yl)propan-1-amine." This integrated approach not only de-risks a project but also accelerates the journey towards developing effective new medicines.
References
-
Gasser, C., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Alzeer, J., et al. (2021). Target Engagement Assays in Early Drug Discovery. PMC - NIH. Retrieved from [Link]
-
Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
Schlegel, J., et al. (2022). Small Molecule Tools to Study Cellular Target Engagement for the Intracellular Allosteric Binding Site of GPCRs. PMC. Retrieved from [Link]
-
DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]
-
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
-
Gasser, C., et al. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. Retrieved from [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In High Throughput Screening Methods: Evolution and Refinement.
-
Infinix Bio. (2026, February 28). Understanding Biophysical Screening Techniques: A Comprehensive Guide. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
PubMed. (2017, December 15). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. eubopen.org [eubopen.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. Critical Needs in Cellular Target Engagement [discoverx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
